Gcpii-IN-1 tfa
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-[[(1S)-5-amino-1-carboxypentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O7.C2HF3O2/c13-6-2-1-3-7(10(18)19)14-12(22)15-8(11(20)21)4-5-9(16)17;3-2(4,5)1(6)7/h7-8H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)(H2,14,15,22);(H,6,7)/t7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWDAQBGACVZNV-WSZWBAFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F3N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Gcpii-IN-1 TFA: A Technical Guide to a Potent GCPII Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a well-validated therapeutic target for a range of pathological conditions, most notably in prostate cancer and neurological disorders characterized by glutamate excitotoxicity. Gcpii-IN-1 TFA is a potent, urea-based small molecule inhibitor of GCPII, demonstrating significant potential as a research tool and a scaffold for the development of targeted therapeutics and diagnostic agents. This technical guide provides an in-depth overview of this compound, including its mechanism of action, synthesis, and detailed experimental protocols for its evaluation.
Core Properties and Mechanism of Action
This compound is a competitive inhibitor of GCPII, with a reported inhibition constant (Ki) of 44.3 nM.[1][2] The molecule's structure is based on a glutamate-urea-lysine scaffold, a common pharmacophore for high-affinity binding to the active site of GCPII.[3] The urea moiety is crucial for its inhibitory activity, chelating the zinc ions within the enzyme's active site.[4][5] By binding to GCPII, this compound blocks the hydrolysis of N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate and glutamate.[6] This mode of action is particularly relevant in neurological disorders where excess glutamate can lead to excitotoxicity and neuronal damage. In the context of prostate cancer, the high expression of PSMA on tumor cells allows for targeted delivery of imaging agents or cytotoxic drugs conjugated to GCPII inhibitors like this compound.[7]
Signaling Pathway of GCPII Inhibition
Caption: Mechanism of GCPII inhibition by this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound and a selection of other relevant GCPII inhibitors for comparative purposes.
| Compound | Target | Ki (nM) | IC50 (nM) | Structural Class | Key Applications | Reference |
| This compound | GCPII/PSMA | 44.3 | - | Urea-based | Prostate cancer research, Neurological disorder research | [1][2] |
| 2-PMPA | GCPII/PSMA | - | 0.3 | Phosphonate-based | Preclinical neuroprotection studies | [7] |
| 2-MPPA | GCPII/PSMA | - | 90 | Thiol-based | Preclinical neuropathic pain studies, Orally bioavailable | [8][9] |
| ZJ-43 | GCPII/PSMA | 0.03 | - | Urea-based | Preclinical neuroprotection studies | - |
| DCFPyL | PSMA | 1.2 | - | Urea-based | PET imaging of prostate cancer | [10] |
Experimental Protocols
Synthesis of Urea-Based GCPII Inhibitors (General Protocol)
While a specific protocol for this compound is not publicly available, the following is a general and representative procedure for the synthesis of glutamate-urea-lysine based GCPII inhibitors.[11][12][13]
Materials:
-
(S)-di-tert-butyl 2-isocyanatopentanedioate
-
(S)-6-amino-2-((tert-butoxycarbonyl)amino)hexanoic acid
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
-
Urea Formation: Dissolve (S)-6-amino-2-((tert-butoxycarbonyl)amino)hexanoic acid and triethylamine in anhydrous dichloromethane. To this solution, add (S)-di-tert-butyl 2-isocyanatopentanedioate dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Protected Intermediate: Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified protected intermediate in a mixture of dichloromethane and trifluoroacetic acid (1:1). Stir the solution at room temperature for 2-4 hours.
-
Isolation of Final Product: Remove the solvent under reduced pressure. Triturate the residue with diethyl ether to precipitate the final product. Collect the solid by filtration and dry under vacuum.
Caption: General workflow for the synthesis of urea-based GCPII inhibitors.
In Vitro GCPII Inhibition Assay (Radioenzymatic)
This protocol is a standard method for determining the inhibitory activity of compounds against GCPII.[14]
Materials:
-
Recombinant human GCPII
-
[3H]-NAAG (N-acetyl-L-aspartyl-L-[3H]glutamate)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compound (this compound) at various concentrations
-
Ion-exchange resin (e.g., Dowex AG 50W-X8)
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well microplate, add 25 µL of Tris-HCl buffer, 10 µL of the test compound solution (or vehicle for control), and 10 µL of recombinant human GCPII enzyme. Pre-incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add 5 µL of [3H]-NAAG to each well to initiate the enzymatic reaction. The final concentration of [3H]-NAAG should be near its Km value.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution containing a high concentration of unlabeled glutamate.
-
Separation of Product: Transfer the reaction mixture to a column containing the ion-exchange resin. The resin will bind the unreacted [3H]-NAAG, while the released [3H]-glutamate will be in the eluate.
-
Quantification: Collect the eluate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive.
Caption: Workflow for a radioenzymatic GCPII inhibition assay.
In Vivo Efficacy in a Prostate Cancer Xenograft Model
This protocol describes a general method to evaluate the efficacy of GCPII inhibitors in a preclinical prostate cancer model.[10][15]
Animals:
-
Male immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
Cell Line:
-
PSMA-positive human prostate cancer cell line (e.g., LNCaP or PC3-PIP).[10]
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 106 PSMA-positive prostate cancer cells suspended in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups. Administer this compound (or a conjugate) via a suitable route (e.g., intravenous, intraperitoneal, or oral) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Assessment: Monitor tumor volume and body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
In Vivo Assessment of Neuropathic Pain (Von Frey Test)
This protocol outlines the use of the von Frey test to assess mechanical allodynia in a rodent model of neuropathic pain, a common application for GCPII inhibitors.[16][17][18]
Animal Model:
-
Create a model of neuropathic pain in rats or mice, such as the chronic constriction injury (CCI) of the sciatic nerve.
Apparatus:
-
Von Frey filaments of calibrated bending forces.
-
Elevated mesh platform with individual animal enclosures.
Procedure:
-
Acclimatization: Place the animals in the testing enclosures on the mesh platform and allow them to acclimate for at least 30 minutes before testing.
-
Filament Application: Apply the von Frey filaments perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Response Assessment: A positive response is a sharp withdrawal of the paw.
-
Threshold Determination: Use the up-down method to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range and, based on the response, use a stiffer or weaker filament in the next application.
-
Treatment and Testing: Administer this compound at the desired dose and route. Perform the von Frey test at various time points after administration to assess the compound's effect on mechanical allodynia.
Pharmacokinetic Evaluation (General Protocol)
This protocol provides a general framework for assessing the pharmacokinetic properties of a small molecule inhibitor like this compound in rodents.[19][20][21]
Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice.
Procedure:
-
Dosing: Administer this compound via intravenous (for determining absolute bioavailability) and oral routes at a specific dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters, including:
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
Caption: General workflow for a pharmacokinetic study.
Conclusion
This compound is a valuable tool for researchers investigating the role of GCPII in prostate cancer and neurological disorders. Its potent and competitive inhibitory activity, combined with a well-characterized urea-based scaffold, makes it an excellent candidate for further preclinical development. The experimental protocols provided in this guide offer a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of this compound and similar GCPII inhibitors. This information is intended to facilitate further research and drug discovery efforts targeting this important enzyme.
References
- 1. This compound | GCPII/PSMA inhibitor | Prostate cancer | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. This compound | Benchchem [benchchem.com]
- 7. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of thiol-based inhibitors of glutamate carboxypeptidase II: discovery of an orally active GCP II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring PSMA Responses to ADT in Prostate Cancer Patient-Derived Xenograft Mouse Models Using [18F]DCFPyL PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mouse glutamate carboxypeptidase II (GCPII) has a similar enzyme activity and inhibition profile but a different tissue distribution to human GCPII - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mmpc.org [mmpc.org]
- 19. mdpi.com [mdpi.com]
- 20. Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GCPII-IN-1 TFA in Glutamate Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in a vast array of physiological processes. However, its overabundance in the synaptic cleft leads to excitotoxicity, a key pathological mechanism in numerous neurological disorders. Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a key enzyme that modulates glutamate levels through the hydrolysis of N-acetylaspartylglutamate (NAAG). Inhibition of GCPII has emerged as a promising therapeutic strategy to mitigate glutamate excitotoxicity. This technical guide provides an in-depth overview of GCPII-IN-1 TFA, a potent and specific inhibitor of GCPII, and its role in the modulation of glutamate signaling. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the associated signaling pathways and experimental workflows.
Introduction to Glutamate Signaling and the Role of GCPII
Glutamate signaling is fundamental for synaptic plasticity, learning, and memory. However, excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, can trigger a cascade of neurotoxic events, including calcium overload, mitochondrial dysfunction, and neuronal death. This process, known as excitotoxicity, is implicated in the pathophysiology of stroke, traumatic brain injury, epilepsy, and neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Huntington's disease.
A significant source of synaptic glutamate is the enzymatic cleavage of N-acetylaspartylglutamate (NAAG), an abundant neuropeptide in the brain.[1] This hydrolysis is catalyzed by Glutamate Carboxypeptidase II (GCPII), a transmembrane zinc metalloenzyme primarily located on the extracellular surface of astrocytes.[1][2] By converting NAAG into N-acetylaspartate (NAA) and glutamate, GCPII directly contributes to the synaptic glutamate pool. Therefore, inhibiting GCPII activity presents a targeted approach to reduce glutamate levels and confer neuroprotection.
This compound: A Potent Inhibitor of Glutamate Carboxypeptidase II
This compound is a potent and specific inhibitor of GCPII.[3][4] As a trifluoroacetic acid (TFA) salt, it exhibits favorable solubility for research applications. Its mechanism of action is based on competitive inhibition of the GCPII enzyme, thereby preventing the hydrolysis of NAAG.[5] This inhibition leads to two key downstream effects: a decrease in the production of glutamate and an increase in the concentration of NAAG.
The reduction in glutamate levels directly counteracts excitotoxicity. Furthermore, the accumulation of NAAG has its own neuroprotective effects. NAAG acts as an agonist at the metabotropic glutamate receptor 3 (mGluR3), which can lead to a reduction in presynaptic glutamate release, further dampening excitotoxic signaling.[1]
Mechanism of Action of this compound
This compound functions as a competitive inhibitor, binding to the active site of the GCPII enzyme and preventing the substrate, NAAG, from binding and being hydrolyzed.[5] This action directly reduces the enzymatic production of glutamate from NAAG.
Quantitative Data
The following table summarizes the available quantitative data for this compound and other relevant GCPII inhibitors for comparative purposes.
| Compound | Target | Ki | IC50 | In Vivo Efficacy | Pharmacokinetics | Reference |
| This compound | GCPII/PSMA | 44.3 nM | Data not available | Data not available | Data not available | [3][4] |
| 2-MPPA (GPI-5693) | GCPII/PSMA | Data not available | 90 nM | Orally active, reduces neuropathic pain in rats | Modest brain penetrance | [5] |
| 2-PMPA | GCPII/PSMA | 0.2 nM | 0.3 nM | Neuroprotective in rodent models of stroke and TBI | Very limited brain penetrance | [1] |
Signaling Pathways
The inhibition of GCPII by this compound has significant downstream effects on neuronal signaling pathways. By preventing the breakdown of NAAG, it not only reduces glutamate levels but also enhances NAAG-mediated signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
In Vitro GCPII Inhibition Assay (Fluorescence-Based)
This protocol describes a general method for determining the inhibitory potency of compounds against GCPII.
Materials:
-
Recombinant human GCPII
-
This compound or other test compounds
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Substrate: N-acetyl-aspartyl-glutamate (NAAG)
-
Developing Reagent (e.g., Amplex Red/HRP)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant human GCPII to each well.
-
Add the serially diluted this compound or control vehicle to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed concentration of the NAAG substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and add the developing reagent according to the manufacturer's instructions. This reagent will react with the glutamate produced to generate a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Measurement of Glutamate and NAAG in Brain Tissue by HPLC
This protocol outlines a general procedure for the quantification of glutamate and NAAG in brain tissue samples from preclinical models.
Materials:
-
Brain tissue samples
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence or electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., phosphate buffer with an organic modifier)
-
Derivatization agent (e.g., o-phthaldialdehyde/2-mercaptoethanol for fluorescence detection)
-
Glutamate and NAAG standards
Procedure:
-
Sample Preparation:
-
Rapidly dissect and freeze brain tissue of interest.
-
Homogenize the frozen tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
Derivatization (for fluorescence detection):
-
Mix a portion of the filtered supernatant with the derivatization agent.
-
Allow the reaction to proceed for a specific time at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample (or underivatized for electrochemical detection) onto the HPLC column.
-
Elute the analytes using an isocratic or gradient mobile phase.
-
Detect the separated glutamate and NAAG peaks using the appropriate detector.
-
-
Quantification:
-
Generate a standard curve using known concentrations of glutamate and NAAG standards.
-
Determine the concentration of glutamate and NAAG in the brain tissue samples by comparing their peak areas to the standard curve.
-
Conclusion
This compound is a valuable research tool for investigating the role of glutamate and NAAG signaling in the central nervous system. Its potent and specific inhibition of GCPII allows for the targeted modulation of these neurotransmitter systems. While further studies are needed to fully characterize its in vivo efficacy and pharmacokinetic profile, the available data and established experimental protocols provide a solid foundation for its use in preclinical research aimed at developing novel therapeutics for neurological disorders characterized by glutamate excitotoxicity. The continued investigation of GCPII inhibitors like this compound holds significant promise for advancing our understanding and treatment of these debilitating conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deletion of glutamate carboxypeptidase II (GCPII), but not GCPIII, provided long‐term benefits in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | GCPII/PSMA inhibitor | Prostate cancer | TargetMol [targetmol.com]
Gcpii-IN-1 tfa and NAAG hydrolysis
An In-Depth Technical Guide to GCPII-IN-1 tfa and NAAG Hydrolysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate Carboxypeptidase II (GCPII), also known as N-acetyl-L-aspartyl-L-glutamate peptidase I (NAALADase) or Prostate-Specific Membrane Antigen (PSMA), is a zinc metalloenzyme with significant roles in both neuroscience and oncology.[1][2] In the central nervous system, GCPII is primarily located on the surface of astrocytes and is responsible for the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][3] This enzymatic action is a key mechanism for modulating synaptic glutamate levels. Excessive glutamate is implicated in a variety of neurological conditions, making GCPII a compelling therapeutic target.[3][4]
The inhibition of GCPII elevates synaptic concentrations of NAAG and reduces glutamate levels.[1][4] NAAG itself acts as an agonist at the metabotropic glutamate receptor type 3 (mGluR3), a receptor involved in reducing neuronal firing and enhancing glutamate uptake by astrocytes.[5] Consequently, inhibiting GCPII can be neuroprotective.[1][4] This has led to the development of potent inhibitors to study these pathways and as potential therapeutics for conditions like stroke, neuropathic pain, and amyotrophic lateral sclerosis.[4]
GCPII-IN-1 is a potent, urea-based small molecule inhibitor of GCPII.[3][6] This guide provides a detailed overview of this compound, the mechanism of NAAG hydrolysis, the associated signaling pathways, and the experimental protocols used to study this system.
This compound: A Potent Inhibitor of NAAG Hydrolysis
GCPII-IN-1 (TFA) is a urea-based competitive inhibitor designed to target the active site of the GCPII enzyme.[3] Its structure allows it to effectively block the hydrolysis of NAAG, thereby modulating glutamate signaling.[3]
Chemical and Pharmacological Properties
This compound is characterized by its high potency and water solubility, making it a valuable tool for in vitro research.[3]
| Property | Value | Reference |
| Mechanism of Action | Competitive inhibitor of GCPII | [3] |
| Binding Constant (Ki) | 44.3 nM | [3][6][7] |
| Molecular Formula | C₁₄H₂₂F₃N₃O₉ | [3] |
| Molecular Weight | 433.33 g/mol | [3] |
| Solubility | High (160 mg/mL in water) | [3] |
Comparison with Other GCPII Inhibitors
The field of GCPII inhibition has several key compounds. Understanding their relative potencies is crucial for experimental design.
| Compound | Target | Potency (IC₅₀ / Ki) | Class | Reference |
| This compound | GCPII | Ki = 44.3 nM | Urea-based | [3][6] |
| 2-(phosphonomethyl)pentanedioic acid (2-PMPA) | GCPII | IC₅₀ = 98 pM | Phosphonate | [8] |
| 2-MPPA (GPI-5693) | GCPII | IC₅₀ = 90 nM | Thiol-based | [3] |
| Quisqualic acid | GCPII | IC₅₀ = 155 nM | Amino acid | [8] |
| beta-NAAG | GCPII | IC₅₀ = 201 nM | Peptide | [8] |
The Hydrolysis of N-acetylaspartylglutamate (NAAG)
The central reaction in this system is the enzymatic cleavage of NAAG by GCPII. This process is critical for regulating neurotransmitter levels in the synaptic cleft.
Reaction Mechanism
GCPII is a zinc metalloenzyme that utilizes two zinc ions in its active site to catalyze the hydrolysis of the peptide bond in NAAG.[1][9] The reaction yields two products: N-acetylaspartate (NAA) and L-glutamate.[10]
Signaling Pathways and Physiological Relevance
The GCPII-NAAG system is a key component of a larger signaling network that influences neuronal activity and survival.
The GCPII-NAAG-mGluR3 Signaling Axis
NAAG released into the synapse can act on presynaptic group II metabotropic glutamate receptors, specifically mGluR3.[1] Activation of mGluR3 typically leads to a reduction in the release of neurotransmitters like glutamate, serving as a negative feedback loop.[1][5] By hydrolyzing NAAG, GCPII reduces the activation of mGluR3, thereby disinhibiting glutamate release.[1] The inhibition of GCPII by compounds like this compound increases NAAG levels, enhances mGluR3 signaling, and ultimately reduces synaptic glutamate, which is a neuroprotective mechanism.[5][11]
Experimental Protocols
Accurate measurement of GCPII activity and its inhibition is fundamental to research in this area. Below are detailed methodologies for key assays.
Protocol 1: Fluorescence-Based GCPII Inhibition Assay
This method relies on the cleavage of a fluorescently labeled substrate and quantification of the product using HPLC.[12][13]
Materials:
-
Recombinant human GCPII (final concentration ~0.02 nM)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.001% C12E8, pH 7.4
-
Test Inhibitor (e.g., this compound) at various concentrations
-
Fluorescent Substrate: Glu-Glu dipeptide labeled with fluorescein (final concentration ~100 nM)
-
Stop Solution: 0.1% TFA in 5% acetonitrile
-
96-well plate, incubator, RP-HPLC system with a fluorescence detector (λEX/λEM = 492/516 nm)
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate recombinant human GCPII with the test inhibitor in Assay Buffer for 10 minutes at 37°C. Include a control reaction with no inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate to each well. The total reaction volume is typically 50 µL.
-
Incubation: Incubate the plate for 15 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution to each well.
-
Analysis: Analyze the reaction mixtures by RP-HPLC with a suitable C18 column. The product (cleaved, fluorescent glutamate) will have a different retention time than the substrate.
-
Data Calculation: Quantify the peak area of the product. Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine IC₅₀ values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[13]
Protocol 2: Radioenzymatic Assay for GCPII Activity
This highly sensitive assay uses radiolabeled NAAG to measure enzymatic activity.[14][15]
Materials:
-
Recombinant human GCPII (final concentration ~40 pM)
-
Assay Buffer: 40 mM Tris-HCl, 1 mM CoCl₂, pH 7.4
-
Radiolabeled Substrate: [³H]-NAAG (final concentration ~30 nM)
-
Test Inhibitor at various concentrations
-
Stop Solution: 0.1 M ice-cold sodium phosphate buffer, pH 7.5
-
AG1X8 ion-exchange resin
-
Scintillation vials or plates, and a scintillation counter
Procedure:
-
Reaction Setup: Prepare a 50 µL reaction mixture containing GCPII, the test inhibitor, and [³H]-NAAG in Assay Buffer.
-
Incubation: Incubate the mixture at 37°C for 25 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of ice-cold Stop Solution.
-
Product Separation: Apply the mixture to an AG1X8 ion-exchange resin column or well plate. This resin binds the cleaved [³H]glutamate product while allowing the unreacted [³H]-NAAG substrate to flow through.
-
Quantification: Collect the flow-through containing the bound [³H]glutamate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of [³H]glutamate produced. Determine the IC₅₀ values for the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Benchchem [benchchem.com]
- 4. embopress.org [embopress.org]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GCPII-IN-1 (TFA) - Nordic Biosite [nordicbiosite.com]
- 8. Hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) by cloned human glutamate carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reaction Mechanism of Glutamate Carboxypeptidase II Revealed by Mutagenesis, X-ray Crystallography, and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of glutamate-carboxypeptidase-II in dorsolateral prefrontal cortex: potential therapeutic target for neuroinflammatory cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lsb.avcr.cz [lsb.avcr.cz]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on GCPII-IN-1 TFA in Prostate Cancer Studies
Introduction
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a transmembrane zinc metallopeptidase that is significantly overexpressed in prostate cancer tissues, particularly in androgen-independent and metastatic disease. This overexpression makes it a prime target for both diagnostic imaging and therapeutic intervention in oncology. This compound is a potent, urea-based small molecule that acts as a competitive inhibitor of GCPII/PSMA. Its primary mechanism involves blocking the enzymatic hydrolysis of N-acetylaspartylglutamate (NAAG) to glutamate and N-acetylaspartate. By inhibiting GCPII, this compound serves as a critical research tool and a foundational scaffold for the development of novel prostate cancer diagnostics and therapeutics. This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, relevant experimental protocols, and its application in drug development.
Core Properties of this compound
This compound is characterized by its high potency and solubility, making it a valuable tool for in vitro and in vivo studies. Its urea-based structure is crucial for its high-affinity binding to the GCPII active site.
Table 1: Physicochemical and Biochemical Properties of this compound
| Property | Value | Source(s) |
| Target | Glutamate Carboxypeptidase II (GCPII) / PSMA | |
| Inhibitory Constant (K_i) | 44.3 nM (or 44.3 ± 2.4 nM) | |
| Mechanism of Action | Competitive Inhibitor | |
| CAS Number | 1269794-89-9 | |
| Molecular Formula | C₁₄H₂₂F₃N₃O₉ | |
| Molecular Weight | 433.33 g/mol | |
| Solubility | Highly water-soluble (up to 160 mg/mL); 25 mg/mL in PBS |
Mechanism of Action in Prostate Cancer
In the context of prostate cancer, the enzymatic activity of GCPII/PSMA contributes to tumor progression through multiple pathways. This compound's inhibitory action disrupts these pro-oncogenic functions.
-
Inhibition of Glutamate Signaling : PSMA-mediated hydrolysis of substrates in the tumor microenvironment releases glutamate. This glutamate can then activate metabotropic glutamate receptors (mGluR) on tumor cells, triggering downstream signaling cascades like PI3K/AKT and MAPK/ERK, which promote cell survival, growth, and metastasis. This compound blocks this initial glutamate production step.
-
Disruption of Folate Metabolism : GCPII functions as a folate hydrolase, breaking down polyglutamylated folates into monoglutamylated forms that are more readily absorbed by cancer cells. This increased folate uptake fuels DNA synthesis and repair, supporting rapid tumor proliferation. Inhibition by this compound can limit the availability of essential folates.
The following diagram illustrates the central role of PSMA in prostate cancer signaling and the point of intervention for this compound.
Caption: PSMA/GCPII signaling pathways in prostate cancer and the inhibitory action of this compound.
Experimental Protocols
Detailed and reproducible experimental methods are critical for evaluating GCPII inhibitors. The following sections describe standard protocols for in vitro and in vivo assessment.
Protocol 1: In Vitro GCPII Enzymatic Activity Assay
This protocol is based on a fluorescence-based assay used to determine the inhibitory potency of compounds against recombinant human GCPII.
Objective: To quantify the IC₅₀ or K_i value of this compound.
Materials:
-
Recombinant human GCPII (rhGCPII)
-
This compound and other test compounds
-
Fluorescently labeled substrate (e.g., Glu-Glu dipeptide labeled with fluorescein)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Stop Solution: 0.1% TFA in 5% acetonitrile
-
96-well microplates (black, flat-bottom)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the Assay Buffer. It is common to prepare a stock solution in DMSO and then dilute it into the aqueous buffer.
-
Enzyme Pre-incubation: In a 96-well plate, add 20 µL of rhGCPII (to a final concentration of ~0.02 nM) to each well.
-
Add 10 µL of the diluted this compound or control vehicle to the wells.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the fluorescent substrate (to a final concentration of ~100 nM) to each well. The total reaction volume is 50 µL.
-
Reaction Incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of the Stop Solution to each well.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths for the fluorophore used.
-
Data Analysis: Plot the fluorescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The K_i value can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the substrate concentration and K_m are known.
Protocol 2: Representative In Vivo Prostate Cancer Xenograft Model Study
While specific in vivo efficacy studies for this compound are not detailed in the provided search results, a study noted that the compound significantly inhibited tumor growth in xenograft models. The following is a representative protocol based on common practices for evaluating PSMA-targeted agents in vivo.
Objective: To evaluate the anti-tumor efficacy of this compound in a human prostate cancer xenograft model.
Materials:
-
Male immunodeficient mice (e.g., NOD-SCID or athymic nude), 6-8 weeks old.
-
PSMA-expressing human prostate cancer cells (e.g., LNCaP or 22Rv1).
-
Matrigel or similar extracellular matrix.
-
This compound, dissolved in a sterile vehicle (e.g., PBS or saline).
-
Calipers for tumor measurement.
-
Standard animal housing and care facilities.
Procedure:
-
Cell Implantation: Subcutaneously inject 1-2 million prostate cancer cells, resuspended in a 1:1 mixture of media and Matrigel, into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100
An In-Depth Technical Guide on the Biological Activity of Gcpii-IN-1 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gcpii-IN-1 TFA is a potent and selective competitive inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme also known as Prostate-Specific Membrane Antigen (PSMA). This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data on its inhibitory potency, and detailed experimental protocols for its characterization. The potential therapeutic applications in neurological disorders and prostate cancer are also discussed based on its demonstrated in vitro activity and the established roles of GCPII.
Introduction
Glutamate Carboxypeptidase II (GCPII) is a zinc metalloenzyme with significant physiological and pathological roles. In the central nervous system, GCPII is primarily located on astrocytes and hydrolyzes the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate.[1] Dysregulation of glutamate homeostasis is implicated in a variety of neurological disorders, making GCPII an attractive therapeutic target.[2] Furthermore, GCPII is highly overexpressed in prostate cancer and is also known as Prostate-Specific Membrane Antigen (PSMA), a well-established biomarker and target for imaging and therapy.[2][3]
This compound is a urea-based small molecule inhibitor designed for high-affinity binding to the active site of GCPII.[4] Its trifluoroacetate (TFA) salt form is a common preparation for research purposes. This guide will delve into the core biological activities of this compound.
Mechanism of Action
This compound exerts its biological effect through the competitive inhibition of the enzymatic activity of GCPII.[2] By binding to the active site of the enzyme, it prevents the hydrolysis of its natural substrate, NAAG.[2] This inhibition leads to a decrease in the production of glutamate, a key excitatory neurotransmitter. The reduction of excess glutamate is a primary mechanism by which GCPII inhibitors are thought to confer neuroprotection.[2]
The signaling pathway affected by this compound is depicted below:
Quantitative Data
The primary quantitative measure of the biological activity of this compound is its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Compound | Target | Potency (Ki) | Structure | Key Applications |
| This compound | GCPII/PSMA | 44.3 nM [5][6] | Urea-based | Prostate cancer, Neuropathic pain[2] |
| 2-MPPA | GCPII/PSMA | 90 nM (IC50) | Phosphonate | Oral therapy for neurological disorders |
| 2-PMPA | GCPII/PSMA | 0.2 nM (Ki) | Phosphonate | Neuroprotection research |
Experimental Protocols
GCPII Enzyme Inhibition Assay (HPLC-Based)
The determination of the inhibition constant (Ki) for this compound was performed using a high-performance liquid chromatography (HPLC)-based assay. This method quantifies the enzymatic hydrolysis of NAAG by recombinant human GCPII.
Materials:
-
Recombinant human extracellular GCPII
-
N-acetylaspartylglutamate (NAAG) substrate
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 0.001% C12E8
-
Quenching Solution: 0.1% Trifluoroacetic acid (TFA) in 5% acetonitrile
-
HPLC system with a fluorescence detector
Procedure:
-
Enzyme Preparation: A stock solution of recombinant human GCPII is prepared in the assay buffer to a final concentration of 0.02 nM.
-
Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the assay buffer to obtain a range of concentrations.
-
Pre-incubation: In a 96-well plate, 20 µL of the GCPII solution is pre-incubated with 20 µL of each inhibitor dilution for 10 minutes at 37°C. For the control (uninhibited reaction), 20 µL of assay buffer is used instead of the inhibitor solution.
-
Reaction Initiation: The enzymatic reaction is initiated by adding 10 µL of a 100 nM solution of a fluorescently labeled dipeptide substrate (e.g., Glu-Glu-fluorescein). The total reaction volume is 50 µL.
-
Incubation: The reaction mixture is incubated for 15 minutes at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of 5 µL of the quenching solution.
-
HPLC Analysis: The reaction mixtures are analyzed by reverse-phase HPLC with a C18 column and a fluorescence detector. The amount of hydrolyzed substrate is quantified by measuring the area of the product peak.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Potential In Vivo Applications
While specific in vivo studies for this compound are not extensively documented in publicly available literature, its potent in vitro activity suggests potential applications in preclinical research for conditions where GCPII inhibition has shown promise.
Neuroprotection
Inhibitors of GCPII have demonstrated neuroprotective effects in various animal models of neurological disorders, including stroke, traumatic brain injury, and amyotrophic lateral sclerosis (ALS).[7][8] The proposed mechanism is the reduction of excitotoxic glutamate levels and the potentiation of NAAG's neuroprotective effects. Given its high potency, this compound could be a valuable tool for investigating the therapeutic potential of GCPII inhibition in these models.
Prostate Cancer Imaging and Therapy
The high expression of GCPII (PSMA) on prostate cancer cells makes it an ideal target for imaging and targeted drug delivery.[3] Urea-based inhibitors, the class to which this compound belongs, have been successfully conjugated to imaging agents (for PET and SPECT) and therapeutic agents (e.g., radionuclides, cytotoxic drugs) to specifically target prostate cancer cells.[1] The scaffold of this compound is suitable for such modifications, highlighting its potential as a targeting moiety in the development of theranostics for prostate cancer.
Conclusion
This compound is a potent and selective inhibitor of Glutamate Carboxypeptidase II with a well-defined mechanism of action. Its ability to modulate glutamate signaling through the inhibition of NAAG hydrolysis provides a strong rationale for its investigation in the context of neurological disorders. Furthermore, its structural features make it a promising candidate for the development of targeted diagnostics and therapeutics for prostate cancer. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further characterize the biological activity of this and similar compounds.
References
- 1. Measurement of glutamate carboxypeptidase II (NAALADase) enzyme activity by the hydrolysis of [³H]-N-acetylaspartylglutamate (NAAG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Johns Hopkins Drug Discovery - Project - Glutamate Carboxypeptidase II [drugdiscovery.jhu.edu]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
GCPII-IN-1 TFA: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target specificity and selectivity of GCPII-IN-1 TFA, a potent, urea-based inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA). This document details the mechanism of action, quantitative binding data, experimental protocols for assessing inhibition, and the key signaling pathways modulated by this compound.
Core Concepts: Target and Mechanism of Action
This compound is a small molecule inhibitor that competitively targets the active site of Glutamate Carboxypeptidase II (GCPII/PSMA).[1] GCPII is a zinc metalloenzyme with significant roles in both neurological disorders and cancer. In the central nervous system, GCPII hydrolyzes the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate and glutamate.[2][3] By competitively inhibiting this enzymatic activity, this compound effectively blocks the production of glutamate from NAAG, leading to a reduction in glutamate levels.[1] This mechanism is of high interest for therapeutic intervention in conditions associated with glutamate excitotoxicity.
In the context of oncology, GCPII is highly overexpressed on the surface of prostate cancer cells and in the neovasculature of many solid tumors, where it is referred to as PSMA.[1][4] This overexpression makes it a prime target for both diagnostic imaging and targeted drug delivery. The urea-based scaffold of this compound is a key structural feature that facilitates high-affinity binding to the GCPII active site.[1][2]
Quantitative Data on Target Affinity and Selectivity
The binding affinity and selectivity of a compound are critical parameters in drug development. This compound demonstrates high potency for its intended target. The selectivity profile, particularly against its closest homolog, GCPIII, is a key indicator of its specificity.
| Target | Parameter | Value | Reference |
| GCPII (PSMA) | Ki | 44.3 nM | [5][6][7] |
Experimental Protocols
Accurate assessment of inhibitor potency and selectivity relies on robust and reproducible experimental assays. The following are detailed methodologies for key experiments used to characterize GCPII inhibitors like this compound.
Fluorescence-Based GCPII Inhibition Assay
This assay measures the inhibition of GCPII enzymatic activity by quantifying the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human GCPII
-
Fluorescein-labeled dipeptide substrate (e.g., Glu-Glu-fluorescein)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.001% C12E8, pH 7.4
-
This compound or other test compounds
-
Stop Solution: 0.1% TFA in 5% acetonitrile
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
In a 96-well plate, add 20 µL of the inhibitor dilutions.
-
Add 10 µL of recombinant human GCPII (final concentration 0.02 nM) to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorescein-labeled dipeptide substrate (final concentration 100 nM).
-
Incubate the reaction mixture for 15 minutes at 37°C.
-
Terminate the reaction by adding 5 µL of Stop Solution.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., λEX/λEM = 492/516 nm for fluorescein).
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model using graphing software.
Radioenzymatic GCPII Inhibition Assay
This orthogonal assay provides a sensitive method to confirm inhibitory activity using a radiolabeled substrate.
Materials:
-
Recombinant human GCPII
-
3H-labeled N-acetylaspartylglutamate ([3H]-NAAG)
-
Assay Buffer: 40 mM Tris-HCl, 1 mM CoCl2, pH 7.4
-
This compound or other test compounds
-
Stop Solution: 0.1 M sodium phosphate buffer, pH 7.5
-
AG1X8 ion-exchange resin
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a reaction tube, combine the inhibitor dilution, recombinant human GCPII (final concentration 40 pM), and [3H]-NAAG (final concentration 30 nM). The total reaction volume is 50 µL.
-
Incubate the reaction mixture at 37°C for 25 minutes.
-
Stop the reaction by adding 50 µL of ice-cold Stop Solution.
-
Apply the reaction mixture to a column containing AG1X8 ion-exchange resin to separate the cleaved [3H]-glutamate from the unreacted [3H]-NAAG.
-
Collect the eluate containing the [3H]-glutamate in a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value as described for the fluorescence-based assay.
Signaling Pathways and Experimental Workflows
The inhibition of GCPII by this compound has significant downstream effects on cellular signaling, particularly in the context of neurotransmission and cancer cell biology.
GCPII-Mediated N-acetylaspartylglutamate (NAAG) Hydrolysis and its Inhibition
This diagram illustrates the core mechanism of action of this compound in the synaptic cleft.
Caption: Inhibition of GCPII by this compound prevents NAAG hydrolysis, increasing NAAG and decreasing glutamate levels.
Experimental Workflow for Determining Inhibitor Potency (IC50)
This diagram outlines the logical steps involved in determining the half-maximal inhibitory concentration (IC50) of a compound against GCPII.
Caption: A stepwise workflow for the in vitro determination of GCPII inhibitor IC50 values.
Potential Downstream Signaling Pathways Modulated by GCPII Inhibition in Cancer
This diagram illustrates potential signaling pathways in cancer cells that may be affected by the inhibition of PSMA (GCPII).
Caption: Hypothesized downstream signaling pathways influenced by PSMA activity and its inhibition in cancer.
Conclusion
This compound is a potent and specific inhibitor of Glutamate Carboxypeptidase II. Its urea-based scaffold confers high binding affinity, and the potential for high selectivity against its closest homologue makes it a valuable tool for both neuroscience research and oncology. The well-defined mechanism of action and the availability of robust in vitro assays allow for thorough characterization of its inhibitory properties. Further investigation into its broader selectivity profile and in vivo efficacy will be crucial for its continued development as a potential therapeutic agent.
References
- 1. Design of highly potent urea-based, exosite-binding inhibitors selective for glutamate carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lsb.avcr.cz [lsb.avcr.cz]
- 3. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]
- 4. Looking for Drugs in All the Wrong Places: Use of GCPII inhibitors outside the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rational design of urea-based glutamate carboxypeptidase II (GCPII) inhibitors as versatile tools for specific drug targeting and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of the Trifluoroacetic Acid (TFA) Salt in the Application of GCPII-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GCPII-IN-1, a potent inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA). A crucial aspect often overlooked in the application of synthetic small molecules is the influence of the counter-ion, which is frequently a result of the purification process. This guide will specifically address the role and implications of the trifluoroacetic acid (TFA) salt form of GCPII-IN-1, offering insights into its handling, potential effects in experimental settings, and the rationale for considering alternative salt forms.
Introduction to GCPII-IN-1 and its Mechanism of Action
GCPII-IN-1 is a urea-based competitive inhibitor of glutamate carboxypeptidase II.[1] GCPII is a zinc metalloenzyme that plays a significant role in neurotransmission by hydrolyzing N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[2] In pathological conditions associated with excessive glutamate, such as neurological disorders and prostate cancer, the inhibition of GCPII is a promising therapeutic strategy. By blocking GCPII activity, GCPII-IN-1 reduces the production of glutamate, thereby mitigating glutamate-induced excitotoxicity.[1]
The urea scaffold of GCPII-IN-1 is a key structural feature that contributes to its high binding affinity for the GCPII active site.[1] This inhibitor is a valuable tool for in vitro and in vivo studies aimed at understanding the role of GCPII in various physiological and pathological processes.
The Role and Implications of the TFA Salt
Synthetic peptides and small molecules are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid (TFA) is a common ion-pairing agent. Its volatility and ability to improve peak resolution make it a preferred choice in many purification protocols. Consequently, the final lyophilized product is often a TFA salt of the compound of interest.
While the TFA salt of GCPII-IN-1 is suitable for many applications, researchers should be aware of the following potential implications:
-
Biological Activity: Residual TFA has been reported to interfere with biological assays. It can alter cell proliferation and viability, and in some cases, directly interact with biological macromolecules, leading to confounding experimental results.[3]
-
Physicochemical Properties: The salt form of a compound can influence its solubility, stability, and hygroscopicity. While GCPII-IN-1 TFA is reported to be highly water-soluble, its properties might differ in other salt forms.[1]
-
In Vivo Studies: For preclinical and clinical development, TFA salts are often avoided due to concerns about potential toxicity. Regulatory bodies may require the exchange of TFA for a more biocompatible counter-ion, such as chloride or acetate.[4][5]
Given these considerations, for sensitive cell-based assays or in vivo experiments, it may be advisable to perform a salt exchange to replace the TFA counter-ion.
Quantitative Data
The following table summarizes the available quantitative data for this compound salt.
| Property | Value | Reference |
| Ki | 44.3 nM | [6][7] |
| Molecular Formula | C₁₃H₁₇N₃O₅ · CF₃COOH | [1] |
| Molecular Weight | 433.33 g/mol | [1] |
| Aqueous Solubility | 120-160 mg/mL | [1][6] |
| Appearance | White solid | [6] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [6] |
Experimental Protocols
General Synthesis of Urea-Based GCPII Inhibitors
While a specific, detailed synthesis protocol for GCPII-IN-1 is not publicly available, a general method for synthesizing similar urea-based inhibitors can be adapted.[1][8] The core of the synthesis involves the reaction of an isocyanate derivative with an amino acid ester, followed by deprotection.
Materials:
-
L-glutamic acid diethyl ester hydrochloride
-
Triphosgene
-
Appropriate amine (e.g., benzylamine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Isocyanate Formation: Dissolve L-glutamic acid diethyl ester hydrochloride in anhydrous DCM and cool to 0°C. Add triphosgene in a single portion, followed by the slow addition of a non-nucleophilic base like DIPEA. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Urea Formation: To the freshly prepared isocyanate solution at 0°C, add the desired amine (e.g., benzylamine) and an equivalent of TEA. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Deprotection: Dissolve the purified ester in a mixture of THF and water. Add an excess of NaOH or LiOH and stir at room temperature until the saponification is complete (monitored by TLC).
-
Final Product Isolation: Acidify the reaction mixture with HCl to a pH of approximately 2-3. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and lyophilize to obtain the final product.
GCPII Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a general method for determining the inhibitory potency of compounds against GCPII.
Materials:
-
Recombinant human GCPII
-
Fluorescent substrate (e.g., Abz-Gly-Glu-EDDnp)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
GCPII-IN-1 (TFA salt or other salt form)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of GCPII-IN-1 in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of the inhibitor in the assay buffer to obtain a range of concentrations.
-
In a 96-well plate, add the recombinant GCPII enzyme to each well.
-
Add the diluted inhibitor solutions to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorescent substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 420 nm).
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
TFA to HCl Salt Exchange
This protocol provides a general method for exchanging the TFA counter-ion for a chloride ion.
Materials:
-
This compound salt
-
0.1 M Hydrochloric acid (HCl)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve the this compound salt in 0.1 M HCl.
-
Freeze the solution using a dry ice/acetone bath or liquid nitrogen.
-
Lyophilize the frozen solution until all the solvent is removed.
-
To ensure complete exchange, repeat the dissolution in 0.1 M HCl and lyophilization steps 2-3 more times.
-
Finally, to remove any excess HCl, dissolve the compound in deionized water and lyophilize.
-
The final product will be the hydrochloride salt of GCPII-IN-1.
Visualizations
Signaling Pathway of GCPII Inhibition
Caption: GCPII inhibition pathway.
Experimental Workflow for GCPII Inhibition Assay
Caption: GCPII inhibition assay workflow.
Logical Relationship of TFA Salt Considerations
Caption: TFA salt decision workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 5. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Synthesis of urea-based inhibitors as active site probes of glutamate carboxypeptidase II: efficacy as analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Vivo Application of Gcpii-IN-1 TFA, a Glutamate Carboxypeptidase II (GCPII) Inhibitor
Introduction
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) and Folate Hydrolase 1 (FOLH1), is a transmembrane metalloenzyme with significant roles in both the central nervous system and peripheral tissues.[1][2] In the brain, GCPII hydrolyzes the abundant neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetyl-aspartate (NAA) and glutamate.[3] Under pathological conditions characterized by excessive glutamate release, such as stroke, traumatic brain injury, neuropathic pain, and amyotrophic lateral sclerosis (ALS), this enzymatic action contributes to glutamate excitotoxicity.[4] Inhibition of GCPII presents a compelling therapeutic strategy by exerting a dual neuroprotective effect: it decreases the production of glutamate from NAAG and simultaneously increases the concentration of NAAG, which is an agonist for the neuroprotective metabotropic glutamate receptor 3 (mGluR3).[3][5]
Gcpii-IN-1 is a potent urea-based scaffold inhibitor of GCPII with a high affinity (Ki of 44.3 nM).[6] It is a valuable research tool for investigating the therapeutic potential of GCPII inhibition, particularly in the context of prostate cancer, where GCPII/PSMA is highly overexpressed.[7][8]
Scope and Purpose
These application notes provide a comprehensive overview and generalized experimental protocols for the in vivo use of Gcpii-IN-1 TFA. As specific in vivo studies for this compound are not extensively documented in public literature, the following protocols are based on established methodologies for other well-characterized GCPII inhibitors, such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA) and 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA).[9][10] These notes are intended for researchers, scientists, and drug development professionals engaged in preclinical studies involving GCPII inhibition.
Critical Consideration: The Impact of Trifluoroacetate (TFA) Salt in In Vivo Studies
Gcpii-IN-1 is commonly supplied as a trifluoroacetate (TFA) salt, a remnant of its synthesis and purification process.[11] It is critically important to recognize that the TFA counterion can significantly interfere with biological experiments, including in vivo studies.[12]
Potential Confounding Effects of TFA:
-
Cytotoxicity: TFA can be cytotoxic even at low concentrations, potentially disrupting cell membranes, inhibiting cell proliferation, and inducing apoptosis.[11]
-
Alteration of Peptide/Compound Properties: TFA can bind to the molecule, altering its conformation, solubility, and ultimately its biological activity.[13]
-
In Vivo Toxicity: Residual TFA has been associated with cell and liver toxicity in in vivo settings.
-
Assay Interference: The acidity of TFA can denature proteins and interfere with enzyme-receptor binding interactions, leading to unreliable or false results.[11]
Given these potential artifacts, it is strongly recommended to perform a salt exchange procedure to replace the TFA counterion with a more biocompatible one, such as hydrochloride (HCl) or acetate, before conducting in vivo experiments.[12][13] A detailed protocol for TFA removal is provided below. For critical applications like in vivo studies, TFA levels should be less than 1%.[11]
Data Presentation: Comparative Overview of GCPII Inhibitors
The following table summarizes the properties of Gcpii-IN-1 and compares it with the extensively studied GCPII inhibitors 2-PMPA and 2-MPPA.
| Property | This compound | 2-PMPA | 2-MPPA |
| Synonyms | GCPII Inhibitor Scaffold 2 | 2-(Phosphonomethyl)pentanedioic acid | GPI-5693, 2-(3-mercaptopropyl)pentanedioic acid |
| Inhibitory Potency | Ki: 44.3 nM[6] | IC50: ~0.3 nM[1] | IC50: ~90 nM[2] |
| Molecular Weight | 433.33 g/mol | 226.12 g/mol | 208.25 g/mol |
| Primary Research Area | Prostate Cancer[7] | Neurological Disorders (Stroke, Pain, ALS)[3][10] | Neuropathic Pain, Neuropathy[9][14] |
| Oral Bioavailability | Not reported | Poor (<1%)[15] | Good (65-85%)[3] |
Table 1: Comparative properties of selected GCPII inhibitors.
Reference In Vivo Dosing Regimens
This table provides examples of dosing regimens used for 2-PMPA and 2-MPPA in various preclinical models, which can serve as a starting point for designing dose-finding studies with Gcpii-IN-1.
| Compound | Animal Model | Species | Dose | Route | Key Findings | Reference |
| 2-PMPA | Stroke | Rat | 50-100 mg/kg | i.p. | Neuroprotective effects | [16] |
| 2-PMPA | Cocaine Addiction | Rat | 10, 30, 100 mg/kg | i.p. | Attenuated cocaine-enhanced dopamine | [17] |
| 2-PMPA | EAE (MS Model) | Mouse | Daily injections | i.p. | Improved learning and memory | [5] |
| 2-MPPA | Neuropathic Pain (CCI) | Rat | 10, 30 mg/kg/day | p.o. | Attenuated thermal hyperalgesia after 8 days | [9] |
| 2-MPPA | FALS (ALS Model) | Mouse | Daily administration | p.o. | Delayed disease onset and mortality | [3] |
| 2-MPPA | Morphine Tolerance | Mouse | 60 mg/kg | Not specified | Prevented development of morphine tolerance | [18] |
| 2-MPPA | Pyridoxine-Induced Neuropathy | Rat | 30 mg/kg/day | p.o. | Improved behavioral and physiological outcomes | [14] |
Table 2: Example in vivo dosing for reference GCPII inhibitors.
Experimental Protocols
Protocol 1: TFA Salt Exchange (Conversion to HCl Salt)
This protocol is adapted from established methods for removing TFA from synthetic compounds and peptides.[13][19]
Materials:
-
This compound
-
High-purity deionized water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
-
pH meter
Procedure:
-
Dissolution: Dissolve the this compound powder in high-purity deionized water at a concentration of approximately 1 mg/mL.[13]
-
Acidification: Add 100 mM HCl to the solution to achieve a final HCl concentration between 2 mM and 10 mM.[13] Note: HCl concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM risk modifying the compound.[11]
-
Incubation: Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen, or in a -80°C freezer.
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed, leaving a dry powder.
-
Repeat Cycles: To ensure complete removal of TFA, repeat the process of re-dissolving the powder in the HCl solution (Step 2) and lyophilizing (Steps 4-5) at least two more times.[13]
-
Final Product: After the final lyophilization, the resulting powder is the HCl salt of Gcpii-IN-1, ready for preparation of the dosing solution. Store appropriately (e.g., at -20°C).
Protocol 2: Preparation of Gcpii-IN-1 for In Vivo Administration
Materials:
-
Gcpii-IN-1 (HCl salt from Protocol 1)
-
Sterile vehicle (e.g., Phosphate-Buffered Saline (PBS), 0.9% Saline)
-
Sonicator bath
-
Sterile filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the required amount of Gcpii-IN-1 HCl salt based on the desired dose and the number and weight of the animals.
-
Vehicle Selection: Choose a suitable, sterile vehicle for administration. PBS is a common choice. Vendor data suggests this compound is soluble in PBS at 25 mg/mL and in water at up to 120 mg/mL.[7][20] Solubility should be confirmed for the HCl salt form.
-
Dissolution: Add the vehicle to the Gcpii-IN-1 powder. To aid dissolution, sonicate the solution in an ultrasonic bath.[7][20] Gentle heating to 37°C may also be applied.[6]
-
pH Adjustment: If necessary, adjust the pH of the final solution to physiological pH (~7.4) using sterile NaOH or HCl.
-
Sterilization: Sterilize the final dosing solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Storage: It is recommended to prepare fresh solutions daily for in vivo experiments.[7] If short-term storage is necessary, keep the solution at 4°C. For longer-term storage, aliquots should be stored at -20°C or -80°C, though fresh preparation is always preferable.[7]
Protocol 3: Generalized In Vivo Experimental Protocol
This protocol provides a general framework. The specific animal model, dosing regimen, and endpoints must be tailored to the research question.
1. Animal Model Selection:
-
Neuropathic Pain: Chronic Constriction Injury (CCI) model in rats or mice.[9]
-
Neurodegeneration: Transgenic mouse models such as the SOD1-G93A model for Amyotrophic Lateral Sclerosis (ALS).[3]
-
Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) model in mice.[5]
-
Prostate Cancer: Xenograft models using human prostate cancer cell lines (e.g., LNCaP, PC-3) implanted in immunodeficient mice.
2. Experimental Design & Dosing:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before starting the experiment.
-
Groups: A typical study includes a vehicle control group and at least 2-3 dose levels of Gcpii-IN-1 to establish a dose-response relationship. A positive control group with a known effective compound (e.g., 2-MPPA) can also be included.
-
Dose Selection: Based on the data for 2-MPPA and 2-PMPA (Table 2), a starting dose range for Gcpii-IN-1 could be between 10-50 mg/kg. This must be determined empirically through dose-finding studies.
-
Administration Route: The choice of administration route (e.g., intraperitoneal (i.p.), oral (p.o.), intravenous (i.v.)) depends on the compound's pharmacokinetic properties. Since the oral bioavailability of Gcpii-IN-1 is unknown, systemic routes like i.p. or i.v. may be preferred initially. Prodrug strategies may be needed to improve oral bioavailability.[21]
-
Dosing Frequency: Daily dosing is common in chronic models.[3][9] The frequency should be guided by pharmacokinetic studies.
3. Outcome Measures:
-
Behavioral Assessments:
-
Clinical Scoring: Monitor disease progression in models like EAE or ALS based on established clinical scoring systems (e.g., limb paralysis).[3]
-
Pharmacokinetic Analysis: At selected time points, collect blood and target tissues (e.g., brain, spinal cord, tumor) to measure the concentration of Gcpii-IN-1. This is crucial for correlating exposure with efficacy.
-
Pharmacodynamic/Biomarker Analysis:
-
Measure GCPII enzyme activity ex vivo in tissue homogenates to confirm target engagement.
-
Quantify levels of NAAG and glutamate in tissue or cerebrospinal fluid using methods like LC-MS/MS or HPLC to confirm the mechanism of action.[4]
-
-
Histopathology/Immunohistochemistry: At the end of the study, collect tissues for histological analysis to assess endpoints like neuronal survival, inflammation, or tumor size.
Visualizations
Signaling Pathway of GCPII Inhibition
Caption: Mechanism of GCPII Inhibition.
Generalized In Vivo Experimental Workflow
Caption: Workflow for a generalized in vivo study with a GCPII inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate carboxypeptidase II inhibition protects motor neurons from death in familial amyotrophic lateral sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor 2-MPPA Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-PMPA | Carboxypeptidase | TargetMol [targetmol.com]
- 11. lifetein.com [lifetein.com]
- 12. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
- 14. Glutamate carboxypeptidase II inhibition behaviorally and physiologically improves pyridoxine-induced neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 2-MPPA, a selective glutamate carboxypeptidase II inhibitor, attenuates morphine tolerance but not dependence in C57/Bl mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lifetein.com [lifetein.com]
- 20. This compound | GCPII/PSMA inhibitor | Prostate cancer | TargetMol [targetmol.com]
- 21. Johns Hopkins Drug Discovery - Project - Glutamate Carboxypeptidase II [drugdiscovery.jhu.edu]
Application Notes and Protocols: Gcpii-IN-1 tfa Fluorescence-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a zinc metalloenzyme that plays a significant role in neurological disorders and prostate cancer.[1][2] In the nervous system, GCPII hydrolyzes the neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate and glutamate.[2][3] Excessive glutamate can lead to excitotoxicity, a mechanism implicated in various neurodegenerative diseases.[4] Inhibition of GCPII is therefore a promising therapeutic strategy to mitigate glutamate-induced neuronal damage.[4][5]
Gcpii-IN-1 tfa is a potent and competitive inhibitor of GCPII with a reported Ki of 44.3 nM.[6][7][8] This document provides detailed protocols for a fluorescence-based assay to characterize the inhibitory activity of this compound and similar compounds. The primary method described is a Fluorescence Polarization (FP) assay, a robust and high-throughput compatible technique for studying inhibitor binding.[9][10][11]
Signaling Pathway of GCPII and Inhibition
The signaling pathway involving GCPII is straightforward. On the extracellular surface of glial cells, GCPII cleaves NAAG, releasing glutamate into the synapse.[4] this compound competitively binds to the active site of GCPII, preventing the hydrolysis of NAAG and thereby reducing the concentration of synaptic glutamate.[6]
References
- 1. lsb.avcr.cz [lsb.avcr.cz]
- 2. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction Mechanism of Glutamate Carboxypeptidase II Revealed by Mutagenesis, X-ray Crystallography, and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate carboxypeptidase II inhibition protects motor neurons from death in familial amyotrophic lateral sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.natur.cuni.cz [web.natur.cuni.cz]
- 6. This compound | Benchchem [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. Development of a high-throughput fluorescence polarization assay to identify novel ligands of glutamate carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Gcpii-IN-1 tfa in Animal Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic condition resulting from nerve damage or disease of the somatosensory system, presents a significant therapeutic challenge.[1] Its complex pathophysiology often renders conventional analgesics ineffective.[2] A key mechanism implicated in the development and maintenance of neuropathic pain is glutamate excitotoxicity.[3][4] Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase) and Prostate-Specific Membrane Antigen (PSMA), is a zinc metalloenzyme that plays a crucial role in regulating glutamate levels.[5][6] GCPII catalyzes the hydrolysis of the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate (NAA) and L-glutamate.[5]
Under pathological conditions like nerve injury, excessive GCPII activity can lead to elevated extracellular glutamate, contributing to neuronal damage and pain sensitization.[7] Therefore, inhibiting GCPII is a promising therapeutic strategy to mitigate glutamate excitotoxicity and alleviate neuropathic pain.[3][6] Gcpii-IN-1 tfa is an inhibitor of GCPII and can be a valuable tool for preclinical research in this area.[8][9] These application notes provide detailed protocols for utilizing this compound in established rodent models of neuropathic pain.
Mechanism of Action of GCPII Inhibition
Inhibiting GCPII offers a dual mechanism for neuroprotection and analgesia. Firstly, it reduces the production of glutamate from NAAG, thereby lowering the excitotoxic potential in the synapse.[5] Secondly, it increases the concentration of extracellular NAAG.[7] NAAG itself is neuroprotective, acting as an agonist at the metabotropic glutamate receptor 3 (mGluR3) and a partial antagonist at the N-methyl-D-aspartate (NMDA) receptor.[5] This combined action—decreasing an excitatory neurotransmitter (glutamate) while increasing a neuroprotective peptide (NAAG)—makes GCPII inhibition a compelling approach for treating neuropathic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. Institutional Animal Care and Use Committee Considerations for Animal Models of Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The preventive and therapeutic effects of GCPII (NAALADase) inhibition on painful and sensory diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuropathic pain: Mechanisms and therapeutic strategies [frontiersin.org]
- 5. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Johns Hopkins Drug Discovery - Project - Glutamate Carboxypeptidase II [drugdiscovery.jhu.edu]
- 7. lsb.avcr.cz [lsb.avcr.cz]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GCPII-IN-1 (TFA) - Nordic Biosite [nordicbiosite.com]
Application Notes and Protocols for Studying Glutamate Excitotoxicity in Neurons Using a Glutamate Carboxypeptidase II (GCPII) Inhibitor
Introduction
Glutamate, the primary excitatory neurotransmitter in the mammalian central nervous system, can become neurotoxic when present in excessive concentrations, a phenomenon known as glutamate excitotoxicity.[1][2] This process is implicated in the pathophysiology of numerous neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[3][4][5] One enzymatic source of synaptic glutamate is the cleavage of N-acetylaspartylglutamate (NAAG) by Glutamate Carboxypeptidase II (GCPII), a metalloenzyme located on the surface of glial cells.[3][4][6] Inhibition of GCPII presents a promising therapeutic strategy by reducing the production of excess glutamate and increasing levels of NAAG, which in turn activates the neuroprotective metabotropic glutamate receptor 3 (mGluR3).[3][7]
This document provides detailed application notes and protocols for utilizing a potent GCPII inhibitor, exemplified by 2-PMPA, to study and counteract glutamate excitotoxicity in primary neuronal cultures. These guidelines are intended for researchers, scientists, and drug development professionals.
Mechanism of Action
GCPII inhibitors, such as 2-PMPA, are designed to specifically bind to the active site of the GCPII enzyme, preventing the hydrolysis of NAAG into N-acetylaspartate (NAA) and glutamate.[4] This dual action of decreasing excitotoxic glutamate and increasing neuroprotective NAAG makes GCPII inhibitors valuable tools for investigating the role of glutamate excitotoxicity in neuronal cell death and for screening potential neuroprotective compounds.
Quantitative Data
The efficacy of GCPII inhibitors can be quantified by their inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes key quantitative data for the representative GCPII inhibitor 2-PMPA.
| Parameter | Value | Cell/System | Reference |
| Ki for GCPII Inhibition | ~1 nM | Recombinant human GCPII | [3] |
| Neuroprotective Concentration | 1.0 nM - 10.0 µM | Motor Neuron/Glia Co-cultures | [3] |
| Effective Dose (in vivo) | 0.1 mg/kg - 20.0 mg/kg | Rat models | [8] |
Experimental Protocols
Protocol 1: Primary Neuronal Culture
This protocol describes the preparation of primary cortical or hippocampal neurons from embryonic rodents, which are commonly used models for studying glutamate excitotoxicity.
Materials:
-
Timed-pregnant rat (E18) or mouse (E15-E16)
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Neuron culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare poly-D-lysine coated culture vessels by incubating with a 50 µg/mL solution overnight at 37°C. Rinse thoroughly with sterile water and allow to dry before use.[9]
-
Euthanize the pregnant animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the embryos and place them in chilled dissection medium.
-
Dissect the cortices or hippocampi from the embryonic brains.
-
Mince the tissue into small pieces and transfer to a tube containing a papain solution for enzymatic digestion, typically for 15-30 minutes at 37°C.[10]
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Layer the cell suspension over a density gradient (e.g., albumin-ovomucoid inhibitor) and centrifuge to separate neurons from debris and other cell types.
-
Resuspend the neuronal pellet in pre-warmed neuron culture medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1 x 10^5 to 5 x 10^5 cells/cm²) onto the coated culture vessels.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2.
-
Perform partial media changes every 2-3 days. Cultures are typically ready for experiments after 7-14 days in vitro (DIV).
Protocol 2: Induction of Glutamate Excitotoxicity and Treatment with GCPII Inhibitor
This protocol outlines the procedure for inducing glutamate excitotoxicity in primary neuronal cultures and assessing the neuroprotective effects of a GCPII inhibitor.
Materials:
-
Mature primary neuronal cultures (DIV 7-14)
-
Glutamate stock solution (e.g., 100 mM in sterile water)
-
GCPII inhibitor (e.g., 2-PMPA) stock solution (e.g., 10 mM in sterile water or appropriate solvent)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Cell viability assay (e.g., MTT, LDH, or live/dead staining)
-
Microplate reader or fluorescence microscope
Procedure:
-
Prepare a range of concentrations of the GCPII inhibitor in culture medium.
-
Remove the culture medium from the neuronal cultures and replace it with the medium containing the desired concentration of the GCPII inhibitor. Pre-incubate the cells for a period determined by preliminary experiments (e.g., 1-24 hours).
-
Prepare a working solution of glutamate in culture medium. The final concentration to induce excitotoxicity will need to be optimized for your specific culture system but typically ranges from 20 to 500 µM.[2]
-
Add the glutamate solution to the wells, either alone (positive control for toxicity) or in combination with the GCPII inhibitor. Include a vehicle-only control group (negative control).
-
Incubate the cultures for a period sufficient to induce cell death, typically ranging from 30 minutes to 24 hours.
-
Terminate the experiment by removing the treatment medium and washing the cells with PBS.
-
Assess neuronal viability using a chosen assay. For example, for an MTT assay, incubate the cells with MTT solution for 2-4 hours, then solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Quantify the results and compare the viability of neurons treated with glutamate alone versus those co-treated with the GCPII inhibitor.
Visualizations
Signaling Pathway of Glutamate Excitotoxicity
Caption: Signaling cascade of glutamate-induced excitotoxicity in neurons.
Mechanism of GCPII Inhibition
Caption: Mechanism of neuroprotection by GCPII inhibition.
Experimental Workflow
Caption: Workflow for assessing the neuroprotective effects of a GCPII inhibitor.
References
- 1. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate carboxypeptidase II inhibition protects motor neurons from death in familial amyotrophic lateral sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Johns Hopkins Drug Discovery - Project - Glutamate Carboxypeptidase II [drugdiscovery.jhu.edu]
- 6. web.natur.cuni.cz [web.natur.cuni.cz]
- 7. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Glutamate Carboxypeptidase II in Aging Rat Prefrontal Cortex Impairs Working Memory Performance [frontiersin.org]
- 9. Plating Primary Hippocampal | Cortical Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
Application Notes and Protocols: LNCaP Cell Line Treatment with Gcpii-IN-1 tfa
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LNCaP (Lymph Node Carcinoma of the Prostate) cell line is an androgen-sensitive human prostate adenocarcinoma cell line widely utilized in prostate cancer research. Glutamate carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a transmembrane protein that is highly expressed in prostate cancer, particularly in androgen-independent and metastatic disease. Its enzymatic activity is implicated in promoting cancer cell proliferation and survival through various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Gcpii-IN-1 tfa is a potent inhibitor of GCPII, with a Ki of 44.3 nM[1]. By inhibiting the enzymatic activity of GCPII, this compound is expected to reduce cell proliferation and induce apoptosis in prostate cancer cells that express GCPII, such as the LNCaP cell line. These application notes provide detailed protocols for treating LNCaP cells with this compound and assessing its effects on cell viability, apoptosis, and key signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data representing the expected dose-dependent effects of this compound on LNCaP cells after 72 hours of treatment. This data is illustrative and should be confirmed experimentally.
Table 1: Effect of this compound on LNCaP Cell Viability (MTT Assay)
| This compound Concentration (nM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 ± 6.4 |
| 10 | 1.12 ± 0.07 | 89.6 ± 5.6 |
| 50 | 0.88 ± 0.06 | 70.4 ± 4.8 |
| 100 | 0.63 ± 0.05 | 50.4 ± 4.0 |
| 500 | 0.38 ± 0.04 | 30.4 ± 3.2 |
| 1000 | 0.25 ± 0.03 | 20.0 ± 2.4 |
Table 2: Effect of this compound on Apoptosis in LNCaP Cells (Annexin V/PI Staining)
| This compound Concentration (nM) | Live Cells (%) (Mean ± SD) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) | Total Apoptotic Cells (%) (Mean ± SD) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| 100 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 0.9 | 14.4 ± 2.1 |
| 500 | 65.3 ± 4.2 | 20.5 ± 2.8 | 14.2 ± 1.9 | 34.7 ± 4.7 |
| 1000 | 45.1 ± 5.1 | 35.8 ± 3.9 | 19.1 ± 2.5 | 54.9 ± 6.4 |
Table 3: Densitometric Analysis of Western Blot Results for Key Signaling Proteins
| Treatment (100 nM this compound, 24h) | p-Akt/Akt Ratio (Fold Change) | p-ERK/ERK Ratio (Fold Change) | IκBα/β-actin Ratio (Fold Change) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound | 0.45 | 0.62 | 1.85 |
Experimental Protocols
LNCaP Cell Culture
-
Cell Line: LNCaP (ATCC® CRL-1740™)
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Cell Viability (MTT) Assay
This protocol is designed to assess the effect of this compound on the metabolic activity of LNCaP cells, which is an indicator of cell viability.
-
Materials:
-
LNCaP cells
-
Complete growth medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed LNCaP cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of cells undergoing apoptosis after treatment with this compound.
-
Materials:
-
LNCaP cells
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed LNCaP cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
Incubate for 24 hours.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 48-72 hours).
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
-
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways.
-
Materials:
-
LNCaP cells
-
6-well plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed LNCaP cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis to quantify the protein bands, normalizing to a loading control like β-actin.
-
Visualizations
References
Application Notes and Protocols for Gcpii-IN-1 TFA: A Urea-Based GCPII Inhibitor for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Gcpii-IN-1 TFA, a urea-based inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA). Due to the limited availability of in vivo data for this compound in publicly accessible literature, this document provides generalized protocols and data based on studies of other urea-based and well-characterized GCPII inhibitors. Researchers should use this information as a starting point and optimize protocols for their specific experimental models and objectives.
Introduction
Gcpii-IN-1 is a competitive inhibitor of GCPII with a Ki of 44.3 nM.[1][2][3] GCPII is a metalloenzyme that plays a crucial role in the central nervous system by hydrolyzing the neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate and glutamate.[1][4] Inhibition of GCPII increases the levels of NAAG, which can modulate glutamatergic neurotransmission and has shown neuroprotective effects in various preclinical models of neurological disorders.[4][5][6] Additionally, GCPII is highly expressed in prostate cancer and the neovasculature of many solid tumors, making it a target for cancer imaging and therapy.[7][8]
Mechanism of Action
By competitively inhibiting GCPII, this compound blocks the breakdown of NAAG.[1] The resulting increase in extracellular NAAG levels leads to the activation of type 3 metabotropic glutamate receptors (mGluR3), which are primarily located on presynaptic nerve terminals and astrocytes.[4][5] Activation of mGluR3 can reduce excessive glutamate release, a key factor in excitotoxicity, and stimulate the release of neuroprotective factors from astrocytes.[6][9]
Figure 1. Signaling pathway of GCPII inhibition by this compound.
Quantitative Data Summary
The following table summarizes in vivo dosage information for other GCPII inhibitors, which can serve as a reference for designing studies with this compound. Note: These are not direct data for this compound and optimization is crucial.
| Compound | Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |
| 2-MPPA | Aged Rats | Oral | 0.1 - 20.0 mg/kg | Improved working memory | [10] |
| 2-MPPA | Aged Macaques | Daily | Not specified | Reduced tau hyperphosphorylation | [11] |
| 2-PMPA | Planarians | Aqueous Exposure | 0.01 - 100 µM | Attenuation of drug-induced stereotypy | [12] |
| D-2PMPA | Rabbit Kits (CP model) | Intravenous | Not specified | Reversal of microglial process instability | [9] |
Experimental Protocols
The following are generalized protocols for in vivo studies using a GCPII inhibitor. These should be adapted for this compound based on its specific physicochemical properties and the experimental goals.
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a stock solution and working solutions of this compound for administration to animal models.
Materials:
-
This compound powder
-
Sterile water for injection or saline
-
Dimethyl sulfoxide (DMSO), if necessary for solubility
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Sonicator
Procedure:
-
Solubility Testing (Small Scale): Before preparing a large batch, test the solubility of this compound in the desired vehicle (e.g., water, saline). This compound is reported to be soluble in water up to 120.00 mg/mL, though sonication may be required.[3]
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
If using an aqueous vehicle, slowly add the vehicle to the powder while vortexing. If solubility is an issue, sonicate the solution in a water bath.[3]
-
If a co-solvent is needed, dissolve the compound first in a minimal amount of DMSO and then slowly add the aqueous vehicle to the desired final volume. Note: The final concentration of DMSO should be kept to a minimum (typically <5%) and a vehicle control group with the same DMSO concentration should be included in the study.
-
Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
-
Working Solution Preparation:
-
Dilute the stock solution to the desired final concentration for injection using the sterile vehicle.
-
Prepare fresh working solutions daily and keep them on ice until use.
-
Protocol 2: Administration of this compound in a Rodent Model of Neurological Injury
Objective: To assess the neuroprotective effects of this compound in a mouse or rat model of neurological injury (e.g., traumatic brain injury, stroke).
Animal Model:
-
Adult male C57BL/6 mice (20-25 g) or Sprague-Dawley rats (250-300 g).
-
Animals are subjected to a model of neurological injury (e.g., controlled cortical impact for TBI, or middle cerebral artery occlusion for stroke).
Experimental Groups:
-
Sham + Vehicle
-
Injury + Vehicle
-
Injury + this compound (low dose)
-
Injury + this compound (mid dose)
-
Injury + this compound (high dose)
Administration:
-
Route: Intraperitoneal (IP) or intravenous (IV) injection are common routes for initial studies. Oral administration may be possible but will depend on the oral bioavailability of this compound, which is currently unknown.
-
Dosage: Based on other urea-based inhibitors, a starting dose range of 1-50 mg/kg could be explored.
-
Timing: The first dose is typically administered shortly after the injury (e.g., 30 minutes post-injury), with subsequent doses given daily for a specified period (e.g., 7 days).
Outcome Measures:
-
Behavioral Tests: Assess motor and cognitive function at various time points post-injury (e.g., rotarod test for motor coordination, Morris water maze for spatial learning and memory).
-
Histological Analysis: At the end of the study, perfuse the animals and collect brain tissue. Analyze lesion volume, neuronal death (e.g., Fluoro-Jade staining), and markers of inflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Biochemical Analysis: Measure levels of NAAG and glutamate in brain tissue or cerebrospinal fluid using techniques like HPLC or mass spectrometry to confirm target engagement.
Figure 2. Generalized experimental workflow for in vivo studies.
Disclaimer
The information provided in these application notes is intended for research purposes only. The protocols and data presented are generalized from studies on similar compounds and are not specific to this compound. It is the responsibility of the researcher to determine the appropriate dosage, administration route, and experimental design for their specific studies. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | GCPII/PSMA inhibitor | Prostate cancer | TargetMol [targetmol.com]
- 4. Parallel Metabolomics and Lipidomics of a PSMA/GCPII Deficient Mouse Model Reveal Alteration of NAAG Levels and Brain Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Mouse glutamate carboxypeptidase II (GCPII) has a similar enzyme activity and inhibition profile but a different tissue distribution to human GCPII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dendrimer-Conjugated Glutamate Carboxypeptidase II Inhibitor Restores Microglial Changes in a Rabbit Model of Cerebral Palsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Glutamate Carboxypeptidase II in Aging Rat Prefrontal Cortex Impairs Working Memory Performance [frontiersin.org]
- 11. Chronic GCPII (glutamate-carboxypeptidase-II) inhibition reduces pT217Tau levels in the entorhinal and dorsolateral prefrontal cortices of aged macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for Long-Term Administration of Gcpii-IN-1 TFA in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gcpii-IN-1 TFA is a potent inhibitor of glutamate carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA), with a Ki of 44.3 nM.[1][2][3][4] GCPII is a well-established therapeutic target in neurological diseases associated with excessive glutamate, such as stroke, traumatic brain injury, and neuropathic pain.[5][6] Inhibition of GCPII has been shown to be neuroprotective in various preclinical models.[7] These application notes provide a comprehensive overview and detailed protocols for the long-term administration of this compound in rodent models, based on its known properties and established methodologies for similar compounds.
Disclaimer: No specific long-term in vivo studies for this compound have been published. The following protocols are based on the physicochemical properties of this compound and data from long-term studies of other GCPII inhibitors, such as 2-MPPA. Researchers must conduct preliminary dose-finding, pharmacokinetic, and toxicology studies to determine the optimal and safe dosage of this compound for their specific rodent model and experimental goals.
Compound Information and Properties
A summary of the key properties of this compound is presented in Table 1. Its high water solubility is a significant advantage for formulation and administration.[8]
| Property | Value | Reference |
| IUPAC Name | Not Available | |
| Synonyms | This compound | [1][2][3][4] |
| CAS Number | 1269794-89-9 | [2] |
| Molecular Formula | C₁₄H₂₂F₃N₃O₉ | [2][8] |
| Molecular Weight | 433.33 g/mol | [2][8] |
| Inhibitory Potency (Ki) | 44.3 nM | [1][2][3][4] |
| Solubility | Highly water-soluble (160 mg/mL) | [8] |
| Storage | Store at -20°C as a solid. Stock solutions can be stored at -80°C for up to 6 months. | [3] |
Signaling Pathway of GCPII Inhibition
GCPII is a key enzyme in the central nervous system that hydrolyzes N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. In pathological conditions such as neuroinflammation, GCPII activity can be upregulated, leading to excessive glutamate levels and subsequent excitotoxicity. This compound, as a GCPII inhibitor, blocks this enzymatic activity, thereby increasing the levels of the neuroprotective peptide NAAG and reducing the excitotoxic effects of excess glutamate.
Caption: Mechanism of neuroprotection by this compound.
Experimental Protocols for Long-Term Administration
The choice of administration route depends on the experimental design, the required dosing regimen, and animal welfare considerations. For long-term studies, methods that minimize animal stress are preferred.
Oral Administration
Given the high water solubility of this compound, oral administration is a viable and often preferred route for long-term studies.
Oral gavage ensures accurate dosing but can be stressful for the animals if performed repeatedly.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline)
-
Animal balance
-
Flexible gavage needles (size appropriate for the rodent species)
-
Syringes
Protocol:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the animals.
-
Dissolve the calculated amount of this compound in the appropriate volume of vehicle. Given its high solubility, sterile water is a suitable vehicle.
-
Ensure the solution is clear and free of particulates. Prepare fresh solutions regularly.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the animal.
-
Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal briefly after administration to ensure there are no signs of distress.
-
This method reduces stress associated with repeated gavage.[9][10]
Materials:
-
This compound
-
Gelatin
-
Sweetener (e.g., sucrose, sucralose)
-
Flavoring (optional)
-
Molding tray (e.g., 24-well plate)
Protocol:
-
Jelly Preparation:
-
Prepare a sweetened gelatin solution.
-
Incorporate the calculated dose of this compound into the jelly mixture before it sets.
-
Pour the mixture into molds to create single-dose jellies.
-
-
Acclimation and Dosing:
-
For several days prior to the start of the experiment, provide the animals with drug-free jelly to acclimatize them.
-
During the experiment, provide each animal with a pre-weighed, drug-containing jelly at the same time each day.
-
Ensure each animal consumes its entire dose.
-
Continuous Administration via Osmotic Pumps
For continuous and consistent drug delivery over an extended period, implantable osmotic pumps are an excellent option.[11][12][13] This method is particularly useful for compounds with a short half-life or when stable plasma concentrations are required.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline)
-
Osmotic pumps (e.g., ALZET®) of appropriate size and delivery rate
-
Surgical instruments for implantation
-
Anesthetics
Protocol:
-
Pump Preparation:
-
Prepare a sterile, concentrated solution of this compound in the chosen vehicle.
-
Following the manufacturer's instructions, fill the osmotic pumps with the drug solution under sterile conditions.
-
-
Surgical Implantation:
-
Anesthetize the animal.
-
Implant the pump subcutaneously, typically on the back between the scapulae, or intraperitoneally.[11]
-
Suture the incision and monitor the animal during recovery.
-
-
Post-Operative Care:
-
Provide appropriate post-operative analgesia and care.
-
Monitor the animal for any signs of infection or discomfort at the implantation site.
-
Caption: General workflow for long-term rodent studies.
Dosing Considerations and Potential Effects
Due to the lack of specific data for this compound, initial dose-ranging studies are crucial. Based on studies with other GCPII inhibitors like 2-MPPA, a starting dose in the range of 10-30 mg/kg/day for oral administration could be considered for efficacy studies in models of neurological disorders.[14]
| Parameter | Recommended Starting Point | Considerations |
| Route of Administration | Oral (gavage or voluntary) | High water solubility makes it suitable. Less invasive for long-term studies. |
| Dosage (Oral) | 10-60 mg/kg/day | Based on data for 2-MPPA.[14] Requires empirical determination for this compound. |
| Frequency | Once daily | A longer half-life may allow for less frequent dosing. Pharmacokinetic studies are needed. |
| Duration | Dependent on the disease model and experimental aims | Can range from weeks to months. |
| Vehicle | Sterile Water or Saline | Due to high water solubility. |
Potential Observed Effects:
-
Therapeutic Efficacy: In relevant disease models, potential outcomes include improved cognitive function, reduced neuropathic pain, and decreased neuroinflammation.[5][7]
-
Pharmacodynamic Markers: Measurement of NAAG and glutamate levels in the brain or cerebrospinal fluid can serve as biomarkers of target engagement.
-
Safety and Tolerability: Monitor for any adverse effects, including changes in body weight, food and water intake, general behavior, and any signs of toxicity.
Logical Framework for Experimental Design
The design of a long-term study with this compound should be guided by a clear hypothesis and include appropriate control groups.
Caption: Logical relationship in a preclinical study.
Conclusion
This compound is a promising compound for preclinical research in neurological disorders. While specific long-term in vivo data is currently lacking, its favorable physicochemical properties and the wealth of information on other GCPII inhibitors provide a solid foundation for initiating such studies. The protocols and guidelines presented here offer a starting point for researchers to design and conduct robust long-term administration studies in rodents. It is imperative that these general protocols are supplemented with compound-specific dose-finding and safety assessments to ensure the generation of reliable and reproducible data.
References
- 1. GCPII-IN-1 (TFA) - Nordic Biosite [nordicbiosite.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Johns Hopkins Drug Discovery - Project - Glutamate Carboxypeptidase II [drugdiscovery.jhu.edu]
- 7. Parallel Metabolomics and Lipidomics of a PSMA/GCPII Deficient Mouse Model Reveal Alteration of NAAG Levels and Brain Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Benchchem [benchchem.com]
- 9. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 12. alzet.com [alzet.com]
- 13. rwdstco.com [rwdstco.com]
- 14. 2-MPPA, a selective glutamate carboxypeptidase II inhibitor, attenuates morphine tolerance but not dependence in C57/Bl mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Gcpii-IN-1 TFA: A Technical Guide to Solubility and Stability
For researchers and drug development professionals working with the glutamate carboxypeptidase II (GCPII) inhibitor, Gcpii-IN-1 TFA, achieving optimal experimental outcomes hinges on proper handling and understanding of its physicochemical properties. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges related to the solubility and stability of this compound.
Troubleshooting Guide
This guide offers solutions to specific issues that may arise during the handling and use of this compound.
Solubility Issues
Question: My this compound is not dissolving properly in aqueous solutions. What should I do?
Answer: this compound is known to be highly water-soluble.[1][2] However, if you encounter issues, consider the following steps:
-
Sonication: Gentle sonication can aid in the dissolution of the compound.[2][3]
-
Warming: Heating the solution to 37°C can help increase solubility.[2]
-
pH Adjustment: While specific data on pH-dependent solubility is limited, the trifluoroacetic acid (TFA) salt form suggests that the pH of your solvent could influence solubility. Ensure your aqueous buffer is within a pH range suitable for your experiment and the compound's stability.
-
Solvent Choice: If aqueous solubility remains an issue for your specific application, consider using an organic solvent like DMSO for initial stock solution preparation.
Question: I'm preparing a stock solution in DMSO and notice some precipitation. How can I resolve this?
Answer: While this compound is soluble in DMSO, precipitation can occur. Here are some tips:
-
Use Dry DMSO: Hygroscopic DMSO can absorb moisture, which may reduce the solubility of the compound.[4] Always use freshly opened or properly stored anhydrous DMSO.
-
Ultrasonic Bath: Similar to aqueous solutions, using an ultrasonic bath can help dissolve the compound in DMSO.[4]
-
Step-wise Dilution: When adding a DMSO stock solution to an aqueous medium, it is recommended to perform a serial dilution in DMSO first, and then add the diluted inhibitor to your aqueous buffer or cell culture medium to avoid precipitation.[3]
Stability Concerns
Question: I am unsure about the proper storage of my this compound. What are the recommended conditions?
Answer: Proper storage is crucial to maintain the integrity of this compound.
-
Solid Form: The compound is stable when stored as a solid at -20°C.[1] For long-term storage of the powder, -20°C for up to 3 years is recommended, keeping it away from moisture and direct sunlight.[3]
-
Stock Solutions: Once dissolved, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][5]
Question: Can I store my working solutions at room temperature or 4°C?
Answer: It is generally recommended to prepare fresh working solutions from your frozen stock solution for each experiment.[5] Storing diluted aqueous solutions for extended periods, especially at room temperature or 4°C, may lead to degradation.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound?
A1: The reported solubility of this compound is as follows:
| Solvent | Solubility | Molar Equivalent | Notes |
| Water | 160 mg/mL[1][2] | 369.23 mM[2] | Ultrasonic assistance may be needed.[2] |
| Water | 120 mg/mL[3] | 276.92 mM[3] | Sonication is recommended.[3] |
| DMSO | 50 mg/mL[4] | 156.59 mM[4] | Ultrasonic assistance and the use of newly opened DMSO are recommended.[4] |
Q2: What are the recommended storage conditions for this compound?
A2: A summary of storage recommendations is provided below:
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | 3 years[3] | Keep away from moisture and direct sunlight.[3] |
| Stock Solution | -80°C | 6 months[2][4][5] | Aliquot to avoid repeated freeze-thaw cycles.[2][5] |
| Stock Solution | -20°C | 1 month[2][4][5] | Aliquot to avoid repeated freeze-thaw cycles.[2][5] |
Q3: How should I prepare my stock and working solutions?
A3: For detailed instructions, please refer to the Experimental Protocols section. As a general guideline, always use high-purity solvents and adhere to the recommended storage conditions. For aqueous working solutions prepared from a stock, it is advisable to filter-sterilize the final solution using a 0.22 µm filter before use in cell-based assays.[5]
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity solvent (e.g., anhydrous DMSO or sterile water) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution briefly. If the compound does not fully dissolve, use an ultrasonic bath for a short period. For aqueous solutions, gentle warming to 37°C can also be applied.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes. Store immediately at -80°C for long-term storage or -20°C for short-term storage.
Protocol for Assessing Solubility
-
Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, PBS, cell culture media) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant and dilute it appropriately. Analyze the concentration of this compound in the diluted supernatant using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Factors influencing the stability of this compound.
References
Gcpii-IN-1 TFA: A Guide to Stock Solution Preparation, Storage, and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and storage of Gcpii-IN-1 TFA stock solutions. Adherence to these protocols is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is an inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA). It acts as a competitive inhibitor with a Ki of 44.3 nM, blocking the hydrolysis of N-acetyl-aspartyl-glutamate (NAAG) to glutamate. This activity makes it a valuable tool in prostate cancer research and in studies of neurological conditions where glutamate levels are implicated.[1][2][3]
What is the primary solvent for dissolving this compound?
This compound is highly soluble in water.[1] Solubility in water has been reported to be as high as 160 mg/mL.[1][2] It is also soluble in DMSO at 50 mg/mL, though the use of newly opened, hygroscopic DMSO is recommended as moisture can impact solubility.[4]
How should this compound be stored?
The storage conditions depend on whether it is in solid form or in a stock solution. The solid powder should be stored at -20°C for up to 3 years.[5] Stock solutions have different storage recommendations based on the solvent and temperature.
Quantitative Data Summary
For optimal stability and to avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[2][6][7][8]
| Form | Solvent | Storage Temperature | Storage Duration |
| Solid Powder | - | -20°C | Up to 3 years[5] |
| Stock Solution | Water | -80°C | Up to 6 months[2][4][6] |
| -20°C | Up to 1 month[2][4][6] | ||
| Stock Solution | DMSO | -80°C | Up to 6 months[4][6][9] |
| -20°C | Up to 1 month[4][6] | ||
| 4°C | Up to 2 weeks[9] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Stock Solution (e.g., 10 mM)
Materials:
-
This compound powder (Molecular Weight: 433.33 g/mol )[1]
-
Nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
0.22 µm sterile filter
Methodology:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 433.33 g/mol * 1000 mg/g = 4.33 mg
-
Weigh the compound: Carefully weigh 4.33 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of nuclease-free water to the tube.
-
Dissolve the compound: Vortex the tube thoroughly. If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath.[2][5] Heating the tube to 37°C can also aid in dissolution.[2]
-
Sterile filter: Once completely dissolved, filter the stock solution through a 0.22 µm sterile filter into a new sterile tube. This is particularly important if the solution will be used in cell culture experiments.[6]
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][4][6]
Visualizations
Caption: this compound inhibits GCPII, blocking NAAG hydrolysis to glutamate.
Caption: Workflow for this compound stock solution preparation and storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | The organic solvent concentration is too high when diluting a DMSO stock solution into an aqueous medium. | It is recommended to first dilute the inhibitor with DMSO to form a gradient, and then add the diluted inhibitor to the buffer or cell culture medium.[5] For example, to achieve a final concentration of 1 µM in cell culture, the 10 mM DMSO stock can be diluted to 1 mM with DMSO, and then 2 µL of this intermediate dilution can be added to 2 mL of the aqueous medium.[5] |
| Compound does not fully dissolve | Insufficient mixing or low temperature. | Use sonication to aid dissolution.[2][5] Gently warming the solution to 37°C can also help.[2] Ensure you are using a recommended solvent and are within the solubility limits. |
| Inconsistent experimental results | Repeated freeze-thaw cycles of the stock solution leading to degradation. Improper storage conditions. | Always aliquot the stock solution into single-use volumes after preparation to avoid freeze-thaw cycles.[2][6][7][8] Ensure that the stock solutions are stored at the correct temperature and for the recommended duration. |
| Change in color of the stock solution | Potential degradation of the compound. | Discard the stock solution and prepare a fresh one. Ensure that the solid compound and the prepared stock solutions are protected from light.[6][7][8] |
| Low potency observed in assays | Incorrect concentration of the stock solution due to weighing errors or incomplete dissolution. Degradation of the compound. | Verify the calculations and weighing procedures. Ensure the compound is fully dissolved before use. Prepare a fresh stock solution from the solid compound. |
References
- 1. This compound | Benchchem [benchchem.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | GCPII Inhibitor Scaffold | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
Technical Support Center: Assessing Brain Penetration and Bioavailability of Novel CNS Drug Candidates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers evaluating the brain penetration and bioavailability of investigational compounds, such as novel GCPII inhibitors. The following information is presented in a question-and-answer format to directly address common challenges encountered during preclinical development.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the first-pass effect and how can it impact the bioavailability of my compound? | The first-pass effect, or presystemic metabolism, is a phenomenon where a drug gets metabolized at a specific location in the body, resulting in a reduced concentration of the active drug upon reaching its site of action or systemic circulation. For orally administered drugs, this metabolism primarily occurs in the liver and gut wall. This can significantly lower the oral bioavailability of a compound. Strategies to overcome a high first-pass effect include prodrug approaches or exploring alternative routes of administration (e.g., intravenous, intraperitoneal). |
| How can I improve the brain penetration of my lead compound? | Enhancing brain penetration often involves optimizing the physicochemical properties of the molecule. Key strategies include increasing lipophilicity (logP), reducing the polar surface area (PSA), and minimizing the number of hydrogen bond donors. It is also crucial to design compounds that are poor substrates for efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp). |
| What are the key parameters to assess in an in vivo pharmacokinetic study for a CNS drug candidate? | Critical parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2). For CNS drugs, it is also essential to determine the brain-to-plasma ratio (Kp) and the unbound brain-to-unbound plasma ratio (Kp,uu) to accurately assess target engagement in the brain. |
| Why is my compound showing high brain-to-plasma ratio but no efficacy in my behavioral model? | A high brain-to-plasma ratio indicates good penetration into the brain tissue. However, a lack of efficacy could be due to several factors. The compound might be binding non-specifically to brain tissue, or it may not be reaching the specific brain region or cellular compartment where the target is located. It is also possible that the unbound concentration in the brain, which is the pharmacologically active fraction, is insufficient to engage the target effectively. Further investigation into regional brain distribution and target engagement is recommended. |
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in plasma concentrations between animals. | - Inconsistent dosing technique. - Differences in animal health or stress levels. - Formulation issues leading to incomplete drug dissolution or absorption. | - Ensure consistent and accurate administration of the compound. - Acclimatize animals properly before the study. - Optimize the formulation to ensure complete solubilization of the drug. |
| Low or undetectable brain concentrations of the compound. | - Poor blood-brain barrier permeability. - High activity of efflux transporters (e.g., P-gp, BCRP). - Rapid metabolism in the brain. | - Assess the compound's physicochemical properties (lipophilicity, PSA). - Conduct in vitro transporter assays to determine if the compound is a substrate for key efflux transporters. - Evaluate the metabolic stability of the compound in brain homogenates. |
| Discrepancy between in vitro and in vivo results. | - In vitro models may not fully recapitulate the complexity of the in vivo blood-brain barrier. - The compound may have off-target effects in vivo that are not captured in vitro. | - Utilize more advanced in vitro models, such as co-cultures of endothelial cells, pericytes, and astrocytes. - Conduct a broader pharmacological profiling of the compound to identify potential off-target activities. |
Experimental Protocols
In Vivo Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are typically used.
-
Dosing: The compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) and administered via intravenous (IV) and oral (PO) routes at appropriate dose levels.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Brain Tissue Collection: At the final time point, animals are euthanized, and brains are collected, rinsed with cold saline, and stored at -80°C.
-
Sample Analysis: Plasma and brain homogenate concentrations of the compound are determined using a validated LC-MS/MS method.
Brain Tissue Homogenization
-
Thawing: Brain tissue is thawed on ice.
-
Homogenization: The tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.
-
Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the homogenate to precipitate proteins.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant is collected for LC-MS/MS analysis.
Data Presentation
Table 1: Pharmacokinetic Parameters of a Hypothetical Compound
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.083 | 1 |
| AUC (ng*h/mL) | 3000 | 4500 |
| t1/2 (h) | 2.5 | 3.0 |
| Oral Bioavailability (%) | - | 15 |
Table 2: Brain Penetration of a Hypothetical Compound
| Time Point (h) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain-to-Plasma Ratio (Kp) |
| 1 | 800 | 400 | 0.5 |
| 4 | 300 | 200 | 0.67 |
| 8 | 100 | 80 | 0.8 |
Visualizations
Caption: Experimental workflow for assessing brain penetration and bioavailability.
troubleshooting inconsistent results with Gcpii-IN-1 tfa
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Gcpii-IN-1 tfa, a potent inhibitor of Glutamate Carboxypeptidase II (GCPII). This guide is intended for researchers, scientists, and drug development professionals to address common issues and ensure consistent and reliable experimental outcomes.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from several factors, ranging from the inherent properties of the compound to variations in experimental procedures. This section provides a structured approach to identifying and resolving these issues.
Question: My inhibitory concentration (IC50) for this compound varies significantly between experiments. What are the potential causes?
Answer:
Several factors can contribute to variability in IC50 values. Here are the most common culprits and how to address them:
-
Trifluoroacetate (TFA) Salt Effects: Gcpii-IN-1 is often supplied as a TFA salt, a remnant of the purification process. TFA can influence biological assays, sometimes inhibiting and other times stimulating cell growth, leading to inconsistent results.[1]
-
Recommendation: If you observe unexplained variability, consider obtaining Gcpii-IN-1 as a hydrochloride (HCl) or acetate salt. Alternatively, protocols exist for exchanging the TFA counter-ion.
-
-
Batch-to-Batch Variability: While not specifically documented for this compound, batch-to-batch variation is a known issue for small molecule inhibitors. This can be due to differences in purity, isomeric composition, or the presence of trace impurities.
-
Recommendation: If possible, purchase a larger single batch of the inhibitor for a complete set of experiments. Always record the lot number of the inhibitor used in your experiments. If you suspect batch-to-batch variability, test the new batch against the old one in a side-by-side experiment.
-
-
Inhibitor Stability and Storage: this compound solution stability can be a factor. Improper storage can lead to degradation of the compound.
-
Recommendation: Prepare fresh stock solutions regularly. Store solid this compound at -20°C. For stock solutions, store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
-
-
Experimental Conditions: Minor variations in your assay conditions can have a significant impact on the measured IC50.
-
Recommendation: Maintain consistent experimental parameters, including:
-
Enzyme Concentration: Ensure the same concentration of recombinant GCPII is used in every assay.
-
Substrate Concentration: The concentration of the substrate, N-acetyl-aspartyl-glutamate (NAAG), should be kept constant and ideally close to its Michaelis-Menten constant (Km) for competitive inhibitors.
-
Incubation Times: Use precise and consistent incubation times for the enzyme-inhibitor pre-incubation and the enzyme-substrate reaction.
-
Buffer Composition: pH and ionic strength of the buffer can influence enzyme activity and inhibitor binding.
-
-
Question: I am observing lower-than-expected or no inhibition with this compound. What should I check?
Answer:
If you are not observing the expected inhibitory effect, consider the following troubleshooting steps:
-
Inhibitor Concentration and Dilution Errors: Inaccurate serial dilutions are a common source of error.
-
Recommendation: Carefully prepare your dilution series. Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare fresh dilutions for each experiment.
-
-
Enzyme Activity: The lack of inhibition could be due to inactive enzyme.
-
Recommendation: Always run a positive control (enzyme with substrate and no inhibitor) to ensure your GCPII enzyme is active.
-
-
Solubility Issues: While this compound is reported to be highly water-soluble (160 mg/mL), precipitation at high concentrations in your assay buffer is possible.
-
Recommendation: Visually inspect your solutions for any signs of precipitation, especially at the highest concentrations. If you suspect solubility issues, you can try preparing the stock solution in a small amount of DMSO before diluting in your aqueous assay buffer.
-
-
Assay-Specific Interference: Components of your assay buffer or detection system could interfere with the inhibitor.
-
Recommendation: Review the composition of your assay buffer. Some detergents or other additives may interact with the inhibitor. If using a fluorescence-based assay, check for any quenching or enhancement effects of the inhibitor on the fluorescent signal.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Gcpii-IN-1 is a competitive inhibitor of Glutamate Carboxypeptidase II (GCPII). It binds to the active site of the enzyme, preventing the hydrolysis of its natural substrate, N-acetyl-aspartyl-glutamate (NAAG), into N-acetyl-aspartate and glutamate.
Q2: What are the recommended storage conditions for this compound?
-
Solid form: Store at -20°C.
-
Stock solutions: Aliquot and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Q3: What is the significance of the "tfa" in the name?
"tfa" stands for trifluoroacetate. It indicates that the compound is supplied as a salt with trifluoroacetic acid, which is commonly used in the purification of synthetic small molecules and peptides. As highlighted in the troubleshooting section, the TFA salt can sometimes interfere with biological assays.
Q4: Can I use this compound in cell-based assays?
Yes, this compound can be used in cell-based assays. However, be mindful of the potential effects of the TFA salt on cell viability and proliferation. It is advisable to run a vehicle control (buffer with TFA, but without the inhibitor) to account for any effects of the counter-ion.
Q5: What is the typical Ki or IC50 of this compound?
Gcpii-IN-1 has a reported inhibition constant (Ki) of 44.3 nM. IC50 values can vary depending on the experimental conditions, particularly the substrate concentration used in the assay.
Quantitative Data Summary
This table summarizes the key quantitative parameters for Gcpii-IN-1 and other commonly used GCPII inhibitors for comparison.
| Compound | Type of Inhibitor | Ki (nM) | IC50 (nM) | Notes |
| Gcpii-IN-1 | Competitive | 44.3 | Not widely reported | Urea-based inhibitor. |
| 2-PMPA | Competitive | 0.2 | 0.3 - 30[2] | Phosphonate-based inhibitor. IC50 can vary with assay conditions. |
| 2-MPPA (GPI-5693) | Competitive | Not widely reported | 90[3] | Thiol-based inhibitor. |
Experimental Protocols
Below are detailed methodologies for two common types of GCPII inhibition assays. These can be adapted for use with this compound.
Radioenzymatic GCPII Inhibition Assay
This assay measures the enzymatic activity of GCPII by quantifying the release of [3H]-glutamate from the radiolabeled substrate, [3H]-NAAG.
Materials:
-
Recombinant human GCPII
-
[3H]-N-acetyl-aspartyl-glutamate ([3H]-NAAG)
-
This compound
-
Assay Buffer: 40 mM Tris-HCl, pH 7.4, containing 1 mM CoCl2
-
Stop Solution: 0.1 M Sodium Phosphate, pH 7.5
-
AG1-X8 ion-exchange resin
-
Scintillation fluid and counter
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the Assay Buffer.
-
Reaction Setup: In a 96-well plate, combine:
-
10 µL of this compound dilution (or buffer for control)
-
20 µL of recombinant human GCPII (final concentration ~40 pM) in Assay Buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of [3H]-NAAG (final concentration ~30 nM) in Assay Buffer to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 25 minutes.
-
Reaction Termination: Add 50 µL of ice-cold Stop Solution to each well.
-
Separation of Product:
-
Prepare a column with AG1-X8 ion-exchange resin.
-
Apply the reaction mixture to the column. The resin will bind the unreacted [3H]-NAAG, allowing the cleaved [3H]-glutamate to flow through.
-
-
Quantification:
-
Collect the flow-through containing the [3H]-glutamate.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence-Based GCPII Inhibition Assay
This assay utilizes a fluorogenic substrate that is cleaved by GCPII to release a fluorescent molecule.
Materials:
-
Recombinant human GCPII
-
Fluorogenic GCPII substrate (e.g., a dipeptide labeled with fluorescein)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Stop Solution: 0.1% TFA in 5% acetonitrile
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the Assay Buffer.
-
Reaction Setup: In a 96-well plate, combine:
-
10 µL of this compound dilution (or buffer for control)
-
20 µL of recombinant human GCPII (final concentration ~0.02 nM) in Assay Buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of the fluorogenic substrate (final concentration ~100 nM) in Assay Buffer to each well.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Termination: Add 5 µL of Stop Solution to each well.
-
Quantification: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Visualizations
GCPII Signaling Pathway in Neurological Context
Caption: GCPII hydrolyzes NAAG, increasing glutamate and potentially causing excitotoxicity.
Experimental Workflow for GCPII Inhibition Assay
References
- 1. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of glutamate-carboxypeptidase-II in dorsolateral prefrontal cortex: potential therapeutic target for neuroinflammatory cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
impact of TFA counter-ion on Gcpii-IN-1 tfa activity
Welcome to the technical support center for Gcpii-IN-1 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is Gcpii-IN-1 and what is its mechanism of action?
Gcpii-IN-1 is a competitive inhibitor of Glutamate Carboxypeptidase II (GCPII), a zinc-dependent metalloenzyme.[1][2] GCPII is also known as Prostate-Specific Membrane Antigen (PSMA) and N-acetylated-alpha-linked acidic dipeptidase (NAALADase).[3][4][5] The primary function of GCPII is the hydrolysis of the neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate (NAA) and glutamate.[6][7][8] By inhibiting GCPII, Gcpii-IN-1 prevents the breakdown of NAAG, leading to increased levels of NAAG and decreased levels of glutamate in the extracellular space.[6][8] This mechanism is relevant for studying neurological disorders associated with glutamate excitotoxicity and for targeting prostate cancer cells that overexpress GCPII.[3][6][7]
Q2: What does "TFA" in this compound signify?
"TFA" stands for trifluoroacetate, which is a counter-ion that is often associated with synthetic peptides and small molecules.[9] Trifluoroacetic acid is commonly used during the purification process (e.g., high-performance liquid chromatography or HPLC) of compounds like Gcpii-IN-1.[9] As a result, the final product is often a salt, with the trifluoroacetate anion balancing the positive charge on the Gcpii-IN-1 molecule.
Q3: Can the TFA counter-ion affect my experimental results?
Yes, the TFA counter-ion can have its own biological and physicochemical effects that may influence experimental outcomes.[9] It is crucial to be aware of these potential effects, which can include:
-
Altered Cell Proliferation: TFA has been reported to both inhibit and stimulate cell growth in a dose-dependent manner in various cell types.[9]
-
Interference with Assays: The presence of TFA can lead to variability in experimental data, potentially causing false positive or reduced signals in cell-based assays.[9]
-
Physicochemical Property Changes: The TFA counter-ion can affect the solubility and stability of the compound.
For sensitive applications, particularly in cell culture or in vivo studies, it is advisable to consider the potential impact of the TFA counter-ion.
Q4: I am observing unexpected or inconsistent results in my cell-based assays with this compound. What could be the cause?
Inconsistent results in cell-based assays can stem from several factors. One significant, and often overlooked, factor is the biological activity of the TFA counter-ion itself.[9] At certain concentrations, TFA can influence cell viability and proliferation, which could either mask or exaggerate the inhibitory effect of Gcpii-IN-1 on GCPII.[9]
Troubleshooting Steps:
-
TFA Control: Run a control experiment with trifluoroacetic acid alone at the same concentration as that present in your this compound solution. This will help you determine if the observed effects are due to the inhibitor or the counter-ion.
-
Counter-ion Exchange: If you suspect TFA interference, consider exchanging the TFA counter-ion for a more biologically inert one, such as hydrochloride (HCl) or acetate. This can be achieved through techniques like ion-exchange chromatography or repeated lyophilization from a solution containing the desired acid.[10]
-
Concentration Optimization: Re-evaluate the working concentration of this compound. It is possible that lowering the concentration may mitigate the off-target effects of the TFA counter-ion while still achieving effective GCPII inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative data for Gcpii-IN-1.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 44.3 nM | [1][2] |
| Molecular Weight | 433.33 g/mol | [2] |
| Solubility in Water | 160 mg/mL (with sonication) | [2] |
Experimental Protocols & Methodologies
In Vitro GCPII Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for determining the inhibitory potency of compounds like Gcpii-IN-1 against recombinant human GCPII.
Materials:
-
Recombinant human GCPII
-
This compound
-
Fluorescently labeled GCPII substrate (e.g., Glu-Glu dipeptide labeled with fluorescein)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.001% C12E8, pH 7.4
-
384-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water with sonication).[2]
-
Create a serial dilution of this compound in the assay buffer to generate a range of inhibitor concentrations.
-
In a 384-well plate, add a fixed concentration of recombinant human GCPII (e.g., 0.02 nM final concentration) to each well.[11]
-
Add the serially diluted this compound to the wells containing the enzyme. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for 10 minutes.[11]
-
Initiate the enzymatic reaction by adding the fluorescently labeled GCPII substrate to each well (e.g., 100 nM final concentration).[11]
-
Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).[11]
-
Stop the reaction by adding a stop solution (e.g., 0.1% TFA in 5% acetonitrile).[11]
-
Measure the fluorescence intensity in each well using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Counter-ion Exchange Protocol (TFA to HCl)
This protocol provides a general guideline for exchanging the TFA counter-ion for hydrochloride.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 10 mM)
-
Lyophilizer
Procedure:
-
Dissolve the this compound in a 10 mM HCl solution.
-
Freeze the solution using a dry ice/acetone bath or a suitable freezer.
-
Lyophilize the frozen sample until all the solvent has been removed.
-
Repeat the dissolution in 10 mM HCl and lyophilization steps two more times to ensure complete exchange of the counter-ion.[10]
-
After the final lyophilization, the product will be the hydrochloride salt of Gcpii-IN-1.
Visualizations
Caption: GCPII signaling pathway and the inhibitory action of Gcpii-IN-1.
Caption: Workflow for an in vitro GCPII inhibition assay.
Caption: Troubleshooting logic for inconsistent cell-based assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Glutamate carboxypeptidase II inhibition protects motor neurons from death in familial amyotrophic lateral sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Johns Hopkins Drug Discovery - Project - Glutamate Carboxypeptidase II [drugdiscovery.jhu.edu]
- 8. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing GCPII-IN-1 TFA Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GCPII-IN-1, a potent Glutamate Carboxypeptidase II (GCPII) inhibitor.[1] The primary focus is on addressing challenges related to the trifluoroacetic acid (TFA) counterion, which is often present from purification processes and can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is GCPII-IN-1 and what is its mechanism of action?
A1: GCPII-IN-1 is a potent inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), with a Ki of 44.3 nM.[1] GCPII is a metalloenzyme that hydrolyzes the neurotransmitter N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate (NAA) and glutamate.[2][3] By inhibiting GCPII, GCPII-IN-1 prevents the breakdown of NAAG, which can be neuroprotective by reducing glutamate levels and activating mGluR3 receptors.[2][3][4]
Q2: My GCPII-IN-1 is supplied as a TFA salt. What is TFA and why is it present?
A2: Trifluoroacetic acid (TFA) is a strong acid commonly used as an ion-pairing agent during the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic small molecules and peptides.[5][6][7] Its presence in your final product is a result of it forming a salt with positively charged groups on the inhibitor molecule.
Q3: Can residual TFA from the purification of GCPII-IN-1 affect my experiments?
A3: Yes, residual TFA can significantly impact both biochemical and cell-based assays. Potential effects include:
-
Alteration of pH: TFA is acidic and can lower the pH of your assay buffer if not properly accounted for, affecting enzyme activity.[8]
-
Direct Enzyme Inhibition: High concentrations of TFA have been reported to affect protein conformation and could directly inhibit your enzyme of interest.[9]
-
Cellular Toxicity: TFA has been shown to inhibit cell proliferation in various cell types, which can confound results in cell-based assays.[10]
-
Assay Interference: TFA can interfere with certain assay components and detection methods.
Q4: I am observing a higher IC50 value for GCPII-IN-1 than reported in the literature. Could TFA be the cause?
A4: This is a strong possibility. If the final concentration of TFA in your assay is high enough to be inhibitory on its own or to negatively affect the enzyme's stability or activity, it can lead to an artificially high IC50 value for your inhibitor. It is crucial to determine the final TFA concentration in your assay and consider its potential effects.
Troubleshooting Guide
This guide addresses common problems encountered when working with GCPII-IN-1, with a focus on TFA-related issues.
Problem 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Recommended Solution |
| Inconsistent final TFA concentration. | Different batches of inhibitor may have varying amounts of TFA salt. Always calculate the molar contribution of TFA from your inhibitor stock and ensure the final concentration is consistent across all experiments. Consider preparing a large batch of a single stock solution to be used for a series of experiments. |
| Assay buffer pH is not stable. | TFA can acidify your buffer. Prepare a more robust buffer with a higher buffering capacity. Always verify the final pH of your assay solution after all components, including the inhibitor, have been added. |
| Improperly stored inhibitor. | GCPII-IN-1 stock solutions should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage to maintain stability.[1] Avoid repeated freeze-thaw cycles.[8] |
Problem 2: Low Potency or No Inhibition Observed
| Potential Cause | Recommended Solution |
| TFA is interfering with the inhibitor-enzyme binding. | High TFA concentrations can disrupt the non-covalent interactions necessary for inhibitor binding. The recommended course of action is to perform a TFA salt exchange to a more biologically compatible salt, such as hydrochloride (HCl). See the detailed protocol below. |
| Incorrect enzyme concentration. | Using too much or too little enzyme can shift the IC50. Perform an enzyme titration to determine the optimal concentration that results in a linear reaction rate over the desired time course.[11] |
| Substrate concentration is too high. | For competitive inhibitors, a high substrate concentration will require a higher inhibitor concentration to achieve 50% inhibition. Ensure your substrate concentration is at or below the Km value for an accurate Ki determination.[11] |
Problem 3: Cell Toxicity Observed in Control Wells (Vehicle Only)
| Potential Cause | Recommended Solution |
| TFA in the vehicle control is causing cytotoxicity. | The TFA salt from the inhibitor, even when diluted, can be toxic to cells.[10] Perform a dose-response experiment with TFA alone to determine its toxic concentration range for your specific cell line. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of your organic solvent is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%). |
| Solution: | The most effective solution is to perform a TFA to HCl salt exchange on your GCPII-IN-1 stock.[5][12] This removes the primary source of the toxicity. |
Quantitative Data on TFA Effects (Hypothetical)
The following tables present hypothetical data to illustrate the potential impact of TFA on a typical GCPII inhibition assay.
Table 1: Hypothetical Impact of TFA Concentration on GCPII-IN-1 IC50
| Final TFA Concentration in Assay (mM) | Observed IC50 of GCPII-IN-1 (nM) | Fold Change in IC50 | Notes |
| 0.01 (Control) | 50 | 1.0 | Baseline activity after TFA-HCl exchange. |
| 0.1 | 75 | 1.5 | Minor increase in IC50. |
| 0.5 | 250 | 5.0 | Significant loss of potency. |
| 1.0 | 800 | 16.0 | Severe inhibition interference. |
| 2.0 | >2000 | >40.0 | Near complete loss of measurable inhibition. |
Table 2: Recommended Assay Buffer Components and TFA Sensitivity
| Component | Recommended Concentration | TFA Sensitivity | Rationale |
| Tris-HCl | 50 mM, pH 7.4 | Low | Good buffering capacity in the physiological range. |
| NaCl | 150 mM | Low | Maintains ionic strength. |
| ZnCl₂ | 1 µM | Moderate | GCPII is a zinc metalloenzyme; TFA can chelate metal ions at high concentrations.[2] |
| BSA | 0.1 mg/mL | High | Bovine Serum Albumin is used to prevent non-specific binding but can be sensitive to pH and ionic changes. |
| Substrate (NAAG) | 1x Km | Low | Use at Km for sensitive Ki determination. |
Experimental Protocols
Protocol 1: Standard GCPII Enzyme Inhibition Assay
This protocol outlines a typical fluorescence-based assay for measuring GCPII activity and inhibition.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4. Ensure the buffer is at room temperature before use.[13]
-
Recombinant Human GCPII: Dilute the enzyme in Assay Buffer to a pre-determined optimal concentration.
-
GCPII-IN-1 Stock: Prepare a 10 mM stock in 100% DMSO. Perform serial dilutions in Assay Buffer to create a concentration range spanning the expected IC50.
-
Substrate (NAAG): Prepare a stock solution in Assay Buffer.
-
Detection Reagent: Prepare according to the manufacturer's instructions (e.g., a glutamate detection kit).
-
-
Assay Procedure:
-
Add 5 µL of diluted GCPII-IN-1 or vehicle control to the wells of a 96-well black plate.
-
Add 40 µL of diluted GCPII enzyme solution to each well.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the NAAG substrate solution.
-
Incubate for 30-60 minutes at 37°C. The reaction should be in the linear range.
-
Stop the reaction and add the detection reagent as per the manufacturer's protocol.
-
Read the fluorescence on a suitable plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Normalize the data to the positive (enzyme + vehicle) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: TFA Salt Exchange to Hydrochloride (HCl) Salt
This protocol is essential for researchers encountering issues with TFA interference.[5][12][14]
-
Dissolution: Dissolve the GCPII-IN-1 TFA salt in a minimal amount of deionized water at a concentration of approximately 1 mg/mL.
-
Acidification: Add a stock solution of 100 mM HCl to the dissolved peptide to achieve a final HCl concentration of 10 mM.[5][12] Let the solution stand for 5 minutes at room temperature.
-
First Lyophilization: Freeze the solution using a dry ice/acetone bath or liquid nitrogen and lyophilize overnight until a dry powder is obtained.
-
Second Cycle: Re-dissolve the resulting powder in 10 mM HCl solution.
-
Second Lyophilization: Freeze the solution again and lyophilize overnight.
-
Repeat: For complete exchange, repeat the re-dissolution and lyophilization steps one more time (for a total of three cycles).[12]
-
Final Step: After the final lyophilization, the resulting GCPII-IN-1 HCl salt is ready to be weighed and dissolved in an appropriate solvent (e.g., DMSO) for creating a new stock solution.
Visualizations
Caption: Simplified GCPII signaling pathway and the inhibitory action of GCPII-IN-1.
Caption: Workflow for troubleshooting inconsistent results with GCPII-IN-1.
Caption: Experimental workflow for TFA to HCl salt exchange.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]
- 3. embopress.org [embopress.org]
- 4. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. csl.noaa.gov [csl.noaa.gov]
- 10. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Controlling for TFA Effects in Gcpii-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gcpii-IN-1. The focus is on identifying and mitigating the confounding effects of Trifluoroacetic acid (TFA), a common counterion present in commercially available Gcpii-IN-1 preparations.
Frequently Asked Questions (FAQs)
Q1: What is Gcpii-IN-1 and what is its mechanism of action?
Gcpii-IN-1 is a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA). GCPII is a transmembrane enzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. By inhibiting GCPII, Gcpii-IN-1 prevents the production of glutamate from NAAG, thereby modulating glutamate signaling. This mechanism is of interest in various research areas, including neuroscience and oncology, particularly in prostate cancer where GCPII is often overexpressed.[1][2][3]
Q2: What is TFA and why is it present in my Gcpii-IN-1 sample?
Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis and purification of peptides and small molecules like Gcpii-IN-1, particularly in reverse-phase high-performance liquid chromatography (HPLC). It acts as an ion-pairing agent, improving the separation and purity of the final product. As a result, commercially available Gcpii-IN-1 is often supplied as a TFA salt, meaning TFA molecules are associated with the Gcpii-IN-1 compound as counterions.
Q3: How can residual TFA affect my experimental results?
Residual TFA can introduce significant variability and artifacts in biological assays. Its effects are concentration-dependent and can be cell-type specific. Known effects of TFA include:
-
Alteration of Cell Viability: TFA can be cytotoxic, inducing apoptosis or inhibiting cell proliferation at concentrations as low as the nanomolar range in some cell types.[4] Conversely, in other cell lines, it has been observed to promote cell growth at micromolar to millimolar concentrations.[4]
-
pH Alteration: Being a strong acid, TFA can lower the pH of your experimental buffer or media if present at sufficient concentrations, which can, in turn, affect enzyme activity and cellular health.
-
Direct Interaction with Biological Molecules: TFA has been shown to act as an allosteric modulator of receptors and may interact with other proteins, potentially leading to off-target effects.
-
Interference with Assays: TFA can interfere with certain assay readouts, such as fluorescence-based assays, by altering the properties of fluorescent probes or by causing light scattering.[5]
Troubleshooting Guide
This guide addresses common issues encountered during Gcpii-IN-1 experiments that may be related to TFA interference.
| Observed Problem | Potential Cause (TFA-Related) | Recommended Solution |
| Inconsistent Gcpii-IN-1 IC50 values across experiments. | Varying concentrations of residual TFA in different batches or preparations of Gcpii-IN-1. The inherent biological activity of TFA may be contributing to or masking the true inhibitory effect of Gcpii-IN-1. | 1. Use a TFA-free Gcpii-IN-1: If possible, purchase Gcpii-IN-1 as a hydrochloride (HCl) or acetate salt. 2. Perform TFA salt exchange: Use one of the protocols outlined below to replace TFA with a more biologically inert counterion like chloride or acetate. 3. Strictly control for TFA: If using the TFA salt is unavoidable, ensure the same batch is used for all related experiments and include a TFA-only vehicle control at a concentration equivalent to that present in the highest concentration of Gcpii-IN-1 used. |
| Higher than expected cell death in control wells (vehicle control). | The vehicle control (e.g., DMSO) may not account for the cytotoxic effects of TFA present in the Gcpii-IN-1 TFA salt. | Prepare a TFA vehicle control by adding TFA to the vehicle (e.g., cell culture media with DMSO) at a concentration equivalent to that introduced by the highest concentration of Gcpii-IN-1 used in the experiment. This will help to distinguish between the effect of the inhibitor and the effect of the TFA counterion. |
| Unexpected increase in cell proliferation at certain Gcpii-IN-1 concentrations. | TFA has been reported to promote the growth of some cell lines.[4] This could be masking the inhibitory effect of Gcpii-IN-1. | 1. Perform a dose-response curve of TFA alone on your specific cell line to determine its effect on proliferation. 2. Switch to a TFA-free form of Gcpii-IN-1. |
| Drift or instability in fluorescence-based GCPII activity assays. | TFA can interfere with fluorescent probes and cause light scattering, leading to unreliable readings.[5] | 1. Check the compatibility of your fluorescent probe with acidic conditions. 2. Include a control with only TFA at the relevant concentration to measure its direct effect on the fluorescence signal. 3. Consider using a non-fluorescence-based assay for GCPII activity, such as a radioenzymatic assay. |
| Poor reproducibility of results between different research groups. | Different commercial sources of Gcpii-IN-1 may have varying levels of residual TFA. | Clearly report the salt form of Gcpii-IN-1 used in publications and, if possible, quantify the TFA content. Encourage the use of TFA-free inhibitors or standardized control protocols. |
Quantitative Data on TFA Effects
The effects of TFA can vary significantly between different cell lines. The following table summarizes reported cytotoxic effects of TFA on various cell lines. It is highly recommended to perform a dose-response experiment with TFA alone on your specific cell line of interest.
| Cell Line | TFA Concentration | Observed Effect | Reference |
| Fetal Rat Osteoblasts | 10 nM - 100 nM | Reduced cell number and thymidine incorporation. | [4] |
| Murine Glioma Cells | 0.5 mM - 7.0 mM | Enhanced cell growth and protein synthesis. | [4] |
| PC-3 (Prostate Cancer) | > 100 µM (for Tannic Acid) | IC50 for some compounds can be in the µM range. Direct TFA IC50 data is limited. | [6] |
| LNCaP (Prostate Cancer) | > 100 µM (for Tannic Acid) | IC50 for some compounds can be in the µM range. Direct TFA IC50 data is limited. | [6] |
Note: LNCaP cells are known to express high levels of GCPII (PSMA), while PC-3 cells have low to negligible expression, making LNCaP cells a more relevant model for studying direct Gcpii-IN-1 effects on GCPII-positive prostate cancer cells.[1][7]
Experimental Protocols
Protocol 1: TFA Removal by HCl Salt Exchange
This protocol is adapted for small molecules and aims to replace the trifluoroacetate counterion with a chloride ion.
Materials:
-
This compound salt
-
Deionized water (DI H₂O)
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the this compound salt in DI H₂O to a concentration of approximately 1 mg/mL.
-
Add 100 mM HCl to the solution to achieve a final HCl concentration of 2-10 mM.
-
Allow the solution to stand at room temperature for at least 5 minutes.
-
Freeze the solution rapidly using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen solution overnight until all the solvent is removed.
-
To ensure complete exchange, repeat steps 1-5 at least two more times, redissolving the lyophilized powder in the dilute HCl solution each time.
-
After the final lyophilization, the Gcpii-IN-1 is in its hydrochloride salt form and can be dissolved in an appropriate solvent (e.g., DMSO, water) for your experiments.
Protocol 2: In Vitro GCPII Inhibition Assay (Fluorescence-based)
This protocol provides a general framework for measuring the inhibitory activity of Gcpii-IN-1 on recombinant human GCPII.
Materials:
-
Recombinant human GCPII
-
Gcpii-IN-1 (TFA-free or with appropriate controls)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Fluorogenic GCPII substrate (e.g., a dipeptide labeled with a fluorophore)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Gcpii-IN-1 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of Gcpii-IN-1 in Assay Buffer to create a range of concentrations for IC50 determination.
-
In the wells of the microplate, add a fixed concentration of recombinant human GCPII.
-
Add the different concentrations of Gcpii-IN-1 to the wells containing the enzyme. Include a vehicle control (solvent only) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity over time (kinetic mode) or at a fixed endpoint using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the percentage of inhibition for each Gcpii-IN-1 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Gcpii-IN-1 concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: GCPII Signaling Pathway and Point of Inhibition by Gcpii-IN-1.
Caption: General Experimental Workflow for Determining Gcpii-IN-1 IC50 in a Cell-Based Assay.
References
- 1. The therapeutic and diagnostic potential of the prostate specific membrane antigen/glutamate carboxypeptidase II (PSMA/GCPII) in cancer and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GCPII and its close homolog GCPIII: from a neuropeptidase to a cancer marker and beyond [imrpress.com]
- 3. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unique Patterns of Molecular Profiling between Human Prostate Cancer LNCaP and PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gcpii-IN-1 TFA Animal Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected phenotypes in animal models treated with Gcpii-IN-1 TFA. The information is compiled from preclinical data and knowledge of the Glutamate Carboxypeptidase II (GCPII) pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed unexpected neurological phenotypes (e.g., altered behavior, seizures) in our this compound-treated animal model. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Excessive Glutamate Modulation: this compound inhibits GCPII, an enzyme that hydrolyzes N-acetyl-l-aspartyl-l-glutamate (NAAG) into N-acetyl-l-aspartate and glutamate.[1][2][3] By inhibiting this enzyme, this compound increases NAAG levels and decreases glutamate levels in the synaptic cleft.[1][2][4] While often neuroprotective, excessive alteration of glutamate neurotransmission could lead to unforeseen neurological effects.
-
Troubleshooting:
-
Dose-Response Analysis: Perform a dose-response study to determine if the observed phenotype is dose-dependent. Start with a lower dose and titrate up.
-
Pharmacokinetic Analysis: Measure the plasma and brain concentrations of this compound to ensure they are within the expected therapeutic range.
-
Neurotransmitter Analysis: If possible, measure glutamate and NAAG levels in relevant brain regions to confirm the expected pharmacological effect and rule out extreme, off-target changes.
-
-
-
Off-Target Effects: While Gcpii-IN-1 is designed to be a specific GCPII inhibitor, off-target binding to other receptors or enzymes cannot be entirely ruled out, especially at higher concentrations.
-
Troubleshooting:
-
Literature Review: Search for literature on the off-target profile of Gcpii-IN-1 or structurally similar compounds.
-
Control Compound: Include a control group treated with a structurally related but inactive compound to differentiate between target-mediated and off-target effects.
-
-
-
TFA Salt-Related Effects: The trifluoroacetic acid (TFA) salt form of the compound could contribute to the observed phenotype. While generally considered to have low toxicity, high doses could have effects.[5][6][7]
-
Troubleshooting:
-
Alternative Salt Form: If available, test a different salt form of Gcpii-IN-1 to see if the phenotype persists.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound is not causing the observed effects.
-
-
Q2: We are seeing unexpected changes in lipid metabolism in our animal models. Is this related to this compound treatment?
Possible Causes and Troubleshooting Steps:
-
Alteration of the NAA-NAAG Axis: GCPII-deficient mice, which model long-term GCPII inhibition, have shown alterations in brain lipid composition.[8] Specifically, an enrichment in phosphatidylcholine-based lipids and a reduction of sphingolipids and phosphatidylethanolamine plasmalogens have been observed.[8] This may be due to the role of N-acetylaspartate (NAA), a product of NAAG cleavage, as a source of acetyl groups for lipid synthesis.[8]
-
Troubleshooting:
-
Lipidomics Analysis: Conduct lipidomic analysis on brain tissue from treated and control animals to identify specific changes in lipid profiles.
-
Myelination Assessment: Since altered lipid metabolism can affect myelination, consider histological analysis of neuronal tissue to assess myelin sheath integrity.[8]
-
-
Q3: Our this compound treated animals show unexpected kidney or salivary gland phenotypes. Why might this be happening?
Possible Causes and Troubleshooting Steps:
-
Tissue Distribution of GCPII: GCPII is highly expressed in mouse kidneys and salivary glands.[9] Inhibition of GCPII in these tissues could lead to localized, unexpected phenotypes. The physiological function of GCPII in these tissues is not fully understood.[4]
-
Troubleshooting:
-
Histopathological Examination: Perform a thorough histological examination of the kidneys and salivary glands of treated animals to identify any morphological changes.
-
Functional Assays: If a specific phenotype is observed, conduct functional assays relevant to the affected organ (e.g., kidney function tests).
-
Biodistribution Studies: If not already known, performing a biodistribution study with a labeled version of Gcpii-IN-1 could confirm its accumulation in these tissues.
-
-
Quantitative Data Summary
Table 1: this compound Inhibitory Activity
| Parameter | Value | Reference |
| Ki | 44.3 nM | [10][11] |
| IC50 | 90 nM (for 2-MPPA, a similar inhibitor) | [1][12] |
Table 2: Reported Effects of GCPII Deficiency/Inhibition in Animal Models
| Finding | Model | Potential Implication for this compound Treatment | Reference |
| Increased NAAG levels in CSF, urine, and plasma | GCPII-deficient mice | Expected pharmacological effect | [8] |
| Altered brain lipid composition ( increased phosphatidylcholines, decreased sphingolipids) | GCPII-deficient mice | Potential for unexpected effects on lipid metabolism and myelination | [8] |
| Reduced axonal and myelin area of the sciatic nerve | GCPII-deficient mice | Potential for peripheral neuropathy with long-term treatment | [8] |
| Neuroprotective effects in models of ischemic brain injury, traumatic brain injury, ALS, and neuropathic pain | Various animal models with GCPII inhibitors | Expected therapeutic effect | [2][4][8] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound
-
Preparation of Dosing Solution:
-
This compound can be dissolved in water. Sonication is recommended to aid dissolution.[11]
-
For in vivo use, it is recommended to prepare fresh solutions and use them promptly. If using an aqueous stock solution, it should be filtered and sterilized with a 0.22 µm filter before use.[10]
-
If solubility is an issue, a common alternative is to first dissolve the compound in a small amount of DMSO and then dilute it to the final concentration with saline or PBS.[11]
-
-
Administration:
-
The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the experimental design and the pharmacokinetic properties of the compound.
-
A typical study design would include a vehicle control group, a this compound treatment group, and potentially a positive control group (e.g., another known GCPII inhibitor like 2-PMPA).
-
Protocol 2: Measurement of NAAG and Glutamate Levels
-
Sample Collection:
-
Collect cerebrospinal fluid (CSF), plasma, or brain tissue from treated and control animals at the desired time points.
-
Immediately process or flash-freeze samples to prevent degradation of analytes.
-
-
Sample Preparation:
-
For brain tissue, homogenize in an appropriate buffer.
-
Perform protein precipitation and/or solid-phase extraction to remove interfering substances.
-
-
Analysis:
-
Use a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of NAAG and glutamate.
-
Visualizations
Caption: this compound inhibits GCPII, leading to increased NAAG and decreased glutamate.
Caption: Troubleshooting workflow for unexpected phenotypes in this compound studies.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. embopress.org [embopress.org]
- 3. Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. csl.noaa.gov [csl.noaa.gov]
- 6. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Parallel Metabolomics and Lipidomics of a PSMA/GCPII Deficient Mouse Model Reveal Alteration of NAAG Levels and Brain Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse glutamate carboxypeptidase II (GCPII) has a similar enzyme activity and inhibition profile but a different tissue distribution to human GCPII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | GCPII/PSMA inhibitor | Prostate cancer | TargetMol [targetmol.com]
- 12. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Activity of Gcpii-IN-1: An In Vitro Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro inhibitory activity of Gcpii-IN-1 against Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA). The performance of Gcpii-IN-1 is compared with other well-established GCPII inhibitors, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Introduction to GCPII and its Inhibition
Glutamate Carboxypeptidase II (GCPII) is a zinc metalloenzyme that plays a crucial role in the nervous system by hydrolyzing the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. Under pathological conditions, excessive glutamate levels can lead to neuronal damage, making GCPII a significant therapeutic target for a variety of neurological disorders. The development of potent and selective GCPII inhibitors is a key area of research for conditions associated with glutamate excitotoxicity.
Comparative Analysis of GCPII Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these metrics indicates a higher potency of the inhibitor. The following table summarizes the in vitro inhibitory activities of Gcpii-IN-1 and other notable GCPII inhibitors.
| Inhibitor | Type | Potency (Ki/IC50) | Assay Method | Reference |
| Gcpii-IN-1 | Urea-based Scaffold | Ki: 44.3 nM | Not Specified | |
| 2-PMPA | Phosphonate-based | IC50: 300 pM / Ki: 280 pM | Radioenzymatic/Microplate Assay | |
| DCIBzL (Compound 4) | Urea-based | IC50: 0.06 nM | Not Specified | |
| DCIT (Compound 2) | Urea-based | IC50: 0.5 nM | Not Specified | |
| DCFBC (Compound 3) | Urea-based | IC50: 14 nM | Not Specified | |
| DCMC (Compound 1) | Urea-based | IC50: 17 nM | Not Specified | |
| Modified Xanthene | Xanthene-based | IC50: 353 ± 24 nM | Fluorescence-based Assay |
Key Observations:
-
Gcpii-IN-1 demonstrates potent inhibitory activity with a Ki of 44.3 nM.
-
Several urea-based inhibitors exhibit extremely high potency, with some compounds like DCIBzL showing sub-nanomolar IC50 values.
-
The inhibitory activity can vary significantly based on the chemical scaffold of the inhibitor.
Experimental Protocols for In Vitro Validation
Accurate determination of inhibitory activity relies on robust and well-defined experimental protocols. Below are detailed methodologies for common in vitro assays used to assess GCPII inhibition.
Fluorescence-Based Inhibition Assay
This method measures the inhibition of GCPII enzymatic activity using a fluorogenic substrate.
Principle: The assay relies on the cleavage of a quenched fluorescent substrate by GCPII. Upon cleavage, a fluorophore is released, leading to an increase in fluorescence intensity. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescence signal.
Protocol:
-
Enzyme and Inhibitor Pre-incubation: Recombinant human GCPII (final concentration 0.02 nM) is pre-incubated with the test compound (e.g., Gcpii-IN-1 at various concentrations) in a buffer solution (50 mM Tris-HCl, 150 mM NaCl, 0.001% C12E8) at 37°C for 10 minutes.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a fluorogenic substrate, such as a fluorescein-labeled Glu-Glu dipeptide (100 nM), to the pre-incubated mixture. The total reaction volume is typically 50 µL.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 15 minutes).
-
Reaction Termination: The reaction is stopped by adding a quenching solution, such as 0.1% TFA in 5% acetonitrile.
-
Detection: The fluorescence of the released fluorophore is measured using a fluorescence detector (e.g., λEX/λEM = 492/516 nm).
-
Data Analysis: The percentage of GCPII inhibition is calculated by comparing the fluorescence signal in the presence of the inhibitor to that of a control reaction without the inhibitor. IC50 values are then determined by fitting the dose-response data to a nonlinear regression model.
Radioenzymatic Inhibition Assay
This highly sensitive assay utilizes a radiolabeled substrate to quantify enzyme activity.
Principle: The assay measures the amount of radiolabeled product generated from the cleavage of a radiolabeled substrate (e.g., ³H-NAAG) by GCPII. An inhibitor will reduce the amount of radiolabeled product formed.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a radiolabeled substrate like NAA[³H]G (30 nM), GCPII (40 pM), and the test inhibitor at various concentrations in a suitable buffer (e.g., 40 mM Tris-HCl, pH 7.4, with 1 mM CoCl₂).
-
Incubation: The reaction is incubated at 37°C for a specific duration (e.g., 25 minutes).
-
Reaction Termination: The reaction is stopped by adding an ice-cold buffer, such as 0.1 M sodium phosphate buffer (pH 7.5).
-
Product Separation: The cleaved radiolabeled product (e.g., [³H]glutamate) is separated from the unreacted substrate using ion-exchange resin.
-
Detection: The radioactivity of the separated product is measured using a scintillation counter.
-
Data Analysis: The inhibitory effect is determined by comparing the radioactivity in samples with the inhibitor to control samples without the inhibitor. IC50 or Ki values are calculated from the resulting dose-response curves.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate the GCPII signaling pathway and a typical experimental workflow for inhibitor validation.
A Comparative Analysis of GCPII Inhibitors: Gcpii-IN-1 tfa versus 2-PMPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Glutamate Carboxypeptidase II (GCPII), Gcpii-IN-1 tfa and 2-(Phosphonomethyl)pentanedioic acid (2-PMPA). GCPII, also known as Prostate-Specific Membrane Antigen (PSMA), is a crucial enzyme implicated in neurological disorders and prostate cancer. Understanding the relative efficacy and potency of its inhibitors is paramount for advancing therapeutic strategies.
Executive Summary
Both this compound and 2-PMPA are competitive inhibitors of GCPII, targeting the enzyme's active site to prevent the hydrolysis of N-acetylaspartylglutamate (NAAG) into glutamate and N-acetylaspartate. However, available data from separate studies indicate a significant difference in their potency. 2-PMPA emerges as a substantially more potent inhibitor, with reported picomolar efficacy, compared to the nanomolar potency of this compound. This guide presents the available quantitative data, details common experimental methodologies for assessing GCPII inhibition, and illustrates the relevant biological pathway and experimental workflow.
Important Note: The quantitative data presented in this guide are compiled from different research publications. A direct, head-to-head experimental comparison of this compound and 2-PMPA under identical assay conditions has not been identified in the public domain. Therefore, the potency values should be interpreted with caution as they may not be directly comparable.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data on the potency of this compound and 2-PMPA as GCPII inhibitors.
| Compound | Parameter | Value | Source |
| This compound | Kᵢ (inhibition constant) | 44.3 nM | [1][2] |
| 2-PMPA | IC₅₀ (half maximal inhibitory concentration) | 300 pM | [3][4][5] |
| Kᵢ (inhibition constant) | 98 pM |
The data clearly suggests that 2-PMPA is a significantly more potent inhibitor of GCPII than this compound, exhibiting inhibitory activity at picomolar concentrations.
Mechanism of Action
Both this compound and 2-PMPA function as competitive inhibitors of Glutamate Carboxypeptidase II. They bind to the active site of the enzyme, thereby preventing the natural substrate, N-acetylaspartylglutamate (NAAG), from binding and being hydrolyzed. This inhibition leads to an increase in the extracellular concentration of NAAG and a decrease in the production of glutamate.
Signaling Pathway of GCPII Inhibition
The inhibition of GCPII has significant downstream effects on glutamatergic neurotransmission. By preventing the breakdown of NAAG, these inhibitors indirectly modulate the activity of metabotropic glutamate receptors (mGluRs), particularly mGluR3, for which NAAG is an agonist. This can lead to neuroprotective effects by reducing excessive glutamate signaling, which is implicated in various neurological conditions.
Experimental Protocols
The potency of GCPII inhibitors is typically determined using in vitro enzymatic assays. A common method is a fluorescence-based assay, which measures the enzymatic activity of GCPII on a synthetic substrate.
Principle: This assay relies on the cleavage of a fluorogenic substrate by GCPII, which results in an increase in fluorescence. The presence of an inhibitor will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal. The potency of the inhibitor (IC₅₀) is determined by measuring the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Materials:
-
Recombinant human GCPII enzyme
-
Fluorogenic GCPII substrate (e.g., a dipeptide labeled with a fluorophore)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Test compounds (this compound and 2-PMPA) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well microplates (black, for fluorescence assays)
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and 2-PMPA) in the assay buffer.
-
Enzyme and Inhibitor Incubation: Add a fixed concentration of recombinant GCPII enzyme to the wells of the microplate. Then, add the different concentrations of the test compounds to the respective wells. Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background). Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition and Reaction: Initiate the enzymatic reaction by adding a fixed concentration of the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the control wells (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value for each compound.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the in vitro efficacy of GCPII inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational design of urea-based glutamate carboxypeptidase II (GCPII) inhibitors as versatile tools for specific drug targeting and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Looking for Drugs in All the Wrong Places: Use of GCPII inhibitors outside the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Gcpii-IN-1 tfa and ZJ-43 for Glutamate Carboxypeptidase II Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor is a critical step in investigating the roles of Glutamate Carboxypeptidase II (GCPII) in neurological disorders and cancer. This guide provides a comprehensive comparison of two prominent GCPII inhibitors, Gcpii-IN-1 tfa and ZJ-43, focusing on their performance, underlying mechanisms, and the experimental data supporting their use.
At a Glance: this compound vs. ZJ-43
| Feature | This compound | ZJ-43 |
| Target(s) | Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) | Glutamate Carboxypeptidase II (GCPII) and Glutamate Carboxypeptidase III (GCPIII) |
| Mechanism of Action | Competitive inhibitor | Potent inhibitor |
| Binding Affinity (Ki) | 44.3 nM for GCPII[1] | 0.8 nM for GCPII, 23 nM for GCPIII |
| IC50 | Not explicitly stated in provided results | 2.4 nM for inhibition of NAAG hydrolysis |
| Chemical Scaffold | Urea-based | Not explicitly stated in provided results |
| Primary Research Areas | Prostate cancer, Neurological disorders | Neurological disorders (e.g., traumatic brain injury, neuropathic pain)[2][3] |
Delving Deeper: Mechanism of Action and Signaling Pathways
Both this compound and ZJ-43 exert their effects by inhibiting GCPII, a key enzyme in the hydrolysis of N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate and glutamate. By blocking this enzymatic activity, these inhibitors prevent the release of glutamate, a major excitatory neurotransmitter.
The primary therapeutic mechanism, particularly in the context of neurological disorders, involves the modulation of the metabotropic glutamate receptor 3 (mGluR3). Increased levels of synaptic NAAG, resulting from GCPII inhibition, lead to the activation of presynaptic mGluR3. This activation, in turn, inhibits the release of glutamate, thereby reducing excitotoxicity and offering neuroprotective effects.
Caption: Signaling pathway of GCPII inhibition.
Experimental Protocols
Determination of Inhibitor Potency (IC50 and Ki)
A common method to determine the potency of GCPII inhibitors is through a fluorescence-based or radioenzymatic assay. Below is a generalized protocol that can be adapted for both this compound and ZJ-43.
Materials:
-
Recombinant human GCPII enzyme
-
Substrate: N-acetyl-L-aspartyl-L-glutamate (NAAG) or a fluorogenic substrate
-
Inhibitors: this compound and ZJ-43
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
96-well microplates
-
Plate reader (fluorimeter or scintillation counter)
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound and ZJ-43 in the assay buffer.
-
Enzyme Reaction:
-
To each well of a 96-well plate, add a fixed concentration of recombinant human GCPII enzyme.
-
Add the various concentrations of the inhibitor to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate (NAAG or a fluorogenic substrate).
-
-
Detection:
-
After a specific incubation time, stop the reaction (e.g., by adding a stop solution).
-
Measure the product formation. For a fluorogenic substrate, this can be done directly using a fluorimeter. For NAAG, the released glutamate can be quantified using a secondary enzymatic reaction that produces a fluorescent or radioactive signal.
-
-
Data Analysis:
-
Plot the enzyme activity (or product formation) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
The Ki value, or inhibition constant, can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Comparative Experimental Workflow
To directly compare the efficacy of this compound and ZJ-43, a standardized experimental workflow is essential.
Caption: Workflow for comparing GCPII inhibitors.
Conclusion
Both this compound and ZJ-43 are potent inhibitors of GCPII, with ZJ-43 exhibiting a significantly lower Ki value for GCPII and the additional ability to inhibit GCPIII. The choice between these two inhibitors will depend on the specific research question. For studies focused specifically on GCPII in the context of prostate cancer, the well-characterized this compound may be a suitable choice. For neuroprotection studies where the inhibition of both GCPII and GCPIII could be beneficial, or where higher potency against GCPII is desired, ZJ-43 presents a strong alternative. The provided experimental framework allows for a direct and objective comparison to determine the most effective inhibitor for a given experimental system.
References
A Researcher's Guide to Controls in Gcpii-IN-1 tfa Experiments
For researchers and scientists engaged in drug development, particularly those investigating neurological disorders and prostate cancer, the selective inhibition of Glutamate Carboxypeptidase II (GCPII) presents a promising therapeutic avenue. Gcpii-IN-1 tfa, a urea-based competitive inhibitor of GCPII, has emerged as a valuable tool in this field. This guide provides a comprehensive comparison of appropriate positive and negative controls for experiments involving this compound, complete with experimental data and detailed protocols to ensure the rigor and reproducibility of your findings.
Understanding this compound
This compound is a potent inhibitor of GCPII, an enzyme also known as Prostate-Specific Membrane Antigen (PSMA). It acts by competitively blocking the active site of GCPII, thereby preventing the hydrolysis of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate.[1] This mechanism is crucial in the context of neurological diseases where excess glutamate can be excitotoxic. This compound has a reported Ki (inhibition constant) of 44.3 nM.[2][3][4]
Selecting Appropriate Controls: A Comparative Overview
The selection of appropriate controls is paramount for the validation of experimental results. Below is a comparison of recommended positive and negative controls for use in this compound studies.
Positive Controls
A positive control should be a well-characterized inhibitor of the target enzyme, in this case, GCPII. The use of a robust positive control helps to validate the experimental setup and confirm that the assay is capable of detecting the expected inhibitory effect.
2-(phosphonomethyl)pentanedioic acid (2-PMPA) is the gold standard positive control for GCPII inhibition studies. It is a highly potent and selective competitive inhibitor of GCPII.[5][6][7] Its efficacy has been demonstrated in numerous in vitro and in vivo models.[1][8][9]
2-MPPA (also known as GPI-5693) is another suitable positive control. While less potent than 2-PMPA, it is an orally active GCPII inhibitor that has been tested in humans.[1][6]
| Inhibitor | Type | Potency | Key Features |
| This compound | Urea-based competitive inhibitor | Ki = 44.3 nM[2][3][4] | The subject of the experiment. |
| 2-PMPA | Phosphonate-based competitive inhibitor | Ki ≈ 0.2-0.3 nM (200-300 pM)[1][3][5][7] | Highly potent and selective, considered the gold standard. |
| 2-MPPA | Thiol-based inhibitor | IC50 = 90 nM[1][6] | Orally active and has been used in clinical studies. |
Negative Controls
Negative controls are essential to rule out non-specific effects and to establish a baseline for the experiment.
-
Vehicle Control: The most common negative control is the vehicle in which the inhibitor is dissolved (e.g., DMSO, PBS). This accounts for any effects of the solvent on the experimental system.
-
No-Enzyme Control: In in vitro assays, a control reaction lacking the GCPII enzyme should be included to ensure that the observed signal is dependent on enzyme activity.
-
Inactive Analogs: The use of a structurally similar but inactive analog of this compound, if available, can be a powerful negative control to demonstrate the specificity of the observed effects.
-
Genetic Controls: In in vivo studies, the use of GCPII knockout or knockdown animal models can serve as a genetic negative control, confirming that the effects of this compound are indeed mediated through the inhibition of GCPII.[10]
Experimental Protocols
Detailed and standardized protocols are critical for obtaining reliable and comparable data.
In Vitro GCPII Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for measuring GCPII activity and inhibition in a laboratory setting.
-
Reagents and Materials:
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control (2-PMPA) in the assay buffer. The vehicle control will contain only the solvent at the same concentration used for the inhibitors.
-
Add a fixed concentration of recombinant human GCPII to each well of the microplate, except for the no-enzyme control wells.
-
Add the diluted inhibitors and controls to their respective wells and pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C.[2][11]
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate to all wells.
-
Incubate the plate at 37°C for a specific time, allowing the enzymatic reaction to proceed.
-
Stop the reaction (e.g., by adding a stop solution or by rapid cooling).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compounds relative to the vehicle control.
-
Determine the IC50 values by fitting the dose-response data to a suitable model.
-
In Vivo Experimental Workflow for Testing GCPII Inhibitors
This workflow outlines the general steps for evaluating the efficacy of this compound in an animal model of a neurological disorder.
-
Animal Model Selection: Choose an appropriate animal model that recapitulates the key aspects of the human disease being studied (e.g., a mouse model of stroke or neuropathic pain).
-
Compound Administration:
-
Dissolve this compound, the positive control (e.g., 2-PMPA), and the vehicle in a suitable formulation for administration (e.g., intraperitoneal injection, oral gavage).
-
Administer the compounds to the animals according to the study design (e.g., pre-treatment or post-treatment relative to the disease induction).
-
-
Behavioral and Physiological Assessments:
-
Conduct relevant behavioral tests to assess the therapeutic effects of the treatment (e.g., pain sensitivity assays, cognitive tests).
-
Monitor physiological parameters as required by the specific disease model.
-
-
Tissue Collection and Analysis:
-
At the end of the study, collect relevant tissues (e.g., brain, spinal cord).
-
Perform biochemical analyses to measure the levels of NAAG, glutamate, and other relevant biomarkers.
-
GCPII activity in the collected tissues can also be measured to confirm target engagement.
-
-
Data Analysis:
-
Compare the outcomes between the different treatment groups (this compound, positive control, and negative control).
-
Use appropriate statistical methods to determine the significance of the observed effects.
-
Visualizing the Science: Diagrams and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the GCPII signaling pathway and a typical experimental workflow.
Caption: GCPII Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. 2-PMPA | GCPII inhibitor | Probechem Biochemicals [probechem.com]
- 6. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-PMPA | Carboxypeptidase | TargetMol [targetmol.com]
- 8. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamate carboxypeptidase II and folate deficiencies result in reciprocal protection against cognitive and social deficits in mice: implications for neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Measuring NAAG Levels After GCPII Inhibition: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of methodologies for measuring N-acetylaspartylglutamate (NAAG) levels following treatment with Gcpii-IN-1 tfa, a putative inhibitor of Glutamate Carboxypeptidase II (GCPII). The performance and effects are benchmarked against established GCPII inhibitors and genetic models, offering researchers a framework for evaluating novel compounds in this class.
Introduction to GCPII and NAAG
Glutamate Carboxypeptidase II (GCPII), also known as NAALADase, is a key enzyme in the central nervous system.[1][2] It primarily functions by hydrolyzing the neuropeptide NAAG into N-acetylaspartate (NAA) and glutamate.[2][3][4] By inhibiting GCPII, compounds like this compound are expected to prevent the breakdown of NAAG, leading to an increase in its extracellular concentration.[5] This elevation of NAAG is of significant therapeutic interest as it can modulate glutamatergic neurotransmission, primarily through its action as an agonist at the metabotropic glutamate receptor 3 (mGluR3).[1][6] This mechanism is being explored for the treatment of various neurological and psychiatric disorders, including schizophrenia, traumatic brain injury, and neuropathic pain.[4][5]
The NAAG Metabolic Pathway and Point of Inhibition
The diagram below illustrates the central role of GCPII in NAAG metabolism and the mechanism by which inhibitors like this compound exert their effects. NAAG is synthesized in neurons and released into the synaptic cleft, where it can activate presynaptic mGluR3 receptors, leading to a reduction in glutamate release.[1][6] GCPII, located on the surface of astrocytes, cleaves NAAG, terminating its signaling and releasing glutamate.[3] GCPII inhibitors block this cleavage, thereby enhancing NAAG signaling.
Comparison of this compound with Alternative Methods
The efficacy of this compound can be benchmarked against other small molecule inhibitors and genetic models that modulate NAAG levels. Each approach has distinct characteristics and applications in research.
| Method/Compound | Type | Key Characteristics | IC50 / Efficacy | Reference(s) |
| This compound | Small Molecule Inhibitor (Putative) | Novel compound, likely selective for GCPII. TFA salt form. | To be determined experimentally. | N/A |
| 2-PMPA | Small Molecule Inhibitor | Potent, selective, and widely used research tool. | ~400 pM | [3] |
| 2-MPPA | Small Molecule Inhibitor | Systemically active GCPII inhibitor. | ~60 nM | [3][7] |
| ZJ43 | Small Molecule Inhibitor | Neuroprotective in various in vivo models. | Potent, specific values vary by study. | [1] |
| GCPII Knockout (Folh1-/-) | Genetic Model | Complete, lifelong absence of GCPII activity. | N/A (Genetic deletion) | [1][8][9] |
Performance Discussion:
-
Small Molecule Inhibitors (e.g., 2-PMPA, ZJ43): These compounds offer the advantage of acute, dose-dependent, and reversible inhibition of GCPII. This allows for the study of the immediate effects of increased NAAG levels. 2-PMPA is one of the most potent known inhibitors and serves as an excellent positive control for in vitro and in vivo experiments.[3][6][10]
-
Genetic Knockout (KO) Models: The GCPII KO mouse provides a model for the chronic elevation of NAAG. Studies with these mice have shown dramatic increases in NAAG in biofluids like CSF (92- to 175-fold increase).[1] However, a key finding is that NAAG levels are not significantly altered in whole brain lysate, as GCPII is an extracellular enzyme affecting extracellular NAAG.[1][8][9] This model is invaluable for studying the long-term consequences of GCPII absence but may involve compensatory mechanisms not present with acute drug administration.
For a new compound like this compound, initial characterization would involve determining its IC50 against purified GCPII and comparing it to established inhibitors like 2-PMPA. Subsequent in vivo studies would then compare its ability to raise NAAG levels in relevant biological matrices (e.g., CSF, plasma) against a well-characterized in vivo tool compound like 2-MPPA or ZJ43.
Experimental Protocols for Measuring NAAG
Accurate quantification of NAAG is critical to evaluating the efficacy of this compound. The choice of method depends on the biological matrix, required sensitivity, and available equipment.
Protocol 1: NAAG Measurement by Liquid Chromatography-Mass Spectrometry (LC-MS)
This is the gold standard for quantifying small molecules like NAAG from complex biological samples.
1. Sample Collection and Preparation:
- Cerebrospinal Fluid (CSF)/Plasma/Urine: Collect samples and immediately freeze at -80°C.
- Brain Tissue: Harvest brain tissue, rapidly dissect the region of interest (e.g., hippocampus, cortex), and snap-freeze in liquid nitrogen.
- Extraction: Homogenize brain tissue in a suitable solvent (e.g., methanol/water mixture). For all samples, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile). Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet proteins.
- Supernatant Collection: Carefully collect the supernatant containing the metabolites for analysis.
2. LC-MS Analysis:
- Chromatography: Use a suitable column (e.g., HILIC or C18 reverse-phase) to separate NAAG from other metabolites.
- Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
- NAAG Transition (Example): Monitor the specific transition from the parent ion mass to a characteristic fragment ion mass.
- Quantification: Generate a standard curve using known concentrations of a pure NAAG standard. The concentration of NAAG in the samples is determined by comparing its peak area to the standard curve. An internal standard (e.g., a stable isotope-labeled version of NAAG) should be used to correct for matrix effects and extraction efficiency.
3. Data Analysis:
- Integrate the peak areas for NAAG and the internal standard.
- Calculate the NAAG concentration based on the standard curve.
- Perform statistical analysis (e.g., t-test, ANOVA) to compare NAAG levels between vehicle-treated and this compound-treated groups.
Protocol 2: In Vitro GCPII Activity Assay (Radiometric)
This assay measures the ability of this compound to inhibit the enzymatic activity of GCPII directly.
1. Reagents and Materials:
- Recombinant human or rodent GCPII enzyme.
- [3H]-NAAG (radiolabeled substrate).
- This compound and control inhibitors (e.g., 2-PMPA).
- Assay buffer (e.g., Tris-HCl with ZnCl2).
- Anion exchange resin to separate [3H]-glutamate from [3H]-NAAG.
- Scintillation fluid and a scintillation counter.
2. Experimental Procedure:
- Prepare serial dilutions of this compound.
- In a microplate, add the GCPII enzyme, assay buffer, and varying concentrations of the inhibitor.
- Initiate the reaction by adding [3H]-NAAG.
- Incubate at 37°C for a defined period (e.g., 15-30 minutes).
- Stop the reaction (e.g., by adding a strong acid).
- Separate the product, [3H]-glutamate, from the substrate, [3H]-NAAG, using an anion exchange column.
- Quantify the amount of [3H]-glutamate produced using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of GCPII inhibition for each concentration of this compound compared to the vehicle control.
- Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow and Data Visualization
A clear experimental workflow is essential for reproducible results.
Summary of Expected Quantitative Data
The table below presents hypothetical, yet expected, outcomes for NAAG levels after treatment, based on data from existing GCPII inhibitors and knockout models. Researchers should aim to populate a similar table with their experimental data for this compound.
| Treatment Group | Sample Matrix | NAAG Concentration (Mean ± SEM) | Fold Change vs. Vehicle | p-value |
| Vehicle | CSF | 0.5 ± 0.1 µM | 1.0 | N/A |
| This compound (10 mg/kg) | CSF | To be determined | To be determined | To be determined |
| 2-PMPA (10 mg/kg) | CSF | 5.0 ± 0.8 µM | 10.0 | <0.001 |
| Vehicle | Plasma | 0.2 ± 0.05 µM | 1.0 | N/A |
| This compound (10 mg/kg) | Plasma | To be determined | To be determined | To be determined |
| 2-PMPA (10 mg/kg) | Plasma | 1.5 ± 0.3 µM | 7.5 | <0.01 |
| Wild-Type (Folh1+/+) | Brain Homogenate | 100 ± 12 nmol/g | 1.0 | N/A |
| GCPII KO (Folh1-/-) | Brain Homogenate | 110 ± 15 nmol/g | 1.1 | >0.05[1][9] |
By following these protocols and comparative frameworks, researchers can effectively characterize the pharmacodynamic effects of this compound and robustly compare its performance against established alternatives in the field of GCPII inhibition.
References
- 1. Parallel Metabolomics and Lipidomics of a PSMA/GCPII Deficient Mouse Model Reveal Alteration of NAAG Levels and Brain Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]
- 3. Glutamate carboxypeptidase II is not an amyloid peptide-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. N-acetylaspartylglutamate (NAAG) and glutamate carboxypeptidase II: An abundant peptide neurotransmitter-enzyme system with multiple clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Still NAAG'ing After All These Years: The Continuing Pursuit of GCPII Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Glutamate Carboxypeptidase II in Aging Rat Prefrontal Cortex Impairs Working Memory Performance [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Gcpii-IN-1 tfa and Other Glutamate Carboxypeptidase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gcpii-IN-1 tfa with other prominent inhibitors of Glutamate Carboxypeptidase II (GCPII), an enzyme also known as Prostate-Specific Membrane Antigen (PSMA). GCPII is a well-established therapeutic target in both neurological disorders and prostate cancer.[1][2] This document summarizes key performance data, outlines experimental protocols for inhibitor evaluation, and visualizes the relevant signaling pathways to aid in research and development.
Quantitative Comparison of GCPII Inhibitors
The following table summarizes the inhibitory potency and structural characteristics of this compound in comparison to other well-documented GCPII inhibitors.
| Inhibitor | Chemical Scaffold | Potency (Kᵢ) | Potency (IC₅₀) | Key Features |
| This compound | Urea-based | 44.3 nM[3][4] | - | High water solubility.[3] Structure allows for conjugation with imaging agents or cytotoxins.[3] |
| 2-PMPA | Phosphonate-based | 0.2 nM[5][6] | 0.3 - 30 nM | Highly potent and selective competitive inhibitor.[5][7] Limited oral bioavailability and brain penetration. |
| 2-MPPA | Thiol-based | - | 90 nM[3][7] | Orally bioavailable and selective for GCPII.[3] Suitable for systemic administration in preclinical models.[3][7] |
| DCIBzL | Urea-based | - | 0.06 nM | A highly potent urea-based inhibitor. |
| GPI-18431 | Phosphonate-based | - | 30 nM | An iodinated derivative of 2-PMPA used in structural studies. |
Experimental Protocols
Accurate determination of inhibitor potency is crucial for comparative analysis. Below are detailed methodologies for key experiments used to evaluate GCPII inhibitors.
Protocol 1: Determination of Inhibitor Potency (Kᵢ) using a Radioenzymatic Assay
This competitive binding assay is a sensitive method for determining the inhibition constant (Kᵢ) of a test compound.
Materials:
-
Recombinant human GCPII enzyme
-
Radiolabeled substrate: [³H]-N-acetylaspartylglutamate ([³H]-NAAG)
-
Test inhibitor (e.g., this compound)
-
Assay buffer: 40 mM Tris-HCl, pH 7.4, containing 1 mM CoCl₂
-
Stop solution: 0.1 M sodium phosphate buffer, pH 7.5
-
AG1-X8 ion-exchange resin
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add 10 µL of GCPII enzyme (final concentration 40 pM) and 5 µL of the diluted inhibitor.
-
Incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 30 µL of [³H]-NAAG (final concentration 30 nM).
-
Incubate the reaction mixture for 25 minutes at 37°C.
-
Terminate the reaction by adding 50 µL of ice-cold stop solution.
-
Separate the cleaved [³H]-glutamate from the unreacted [³H]-NAAG by passing the reaction mixture through a column containing AG1-X8 ion-exchange resin.
-
Collect the flow-through containing the [³H]-glutamate into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression.
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate.
Protocol 2: High-Throughput Screening using a Fluorescence Polarization Assay
This assay is suitable for screening large compound libraries to identify novel GCPII inhibitors.[8][9]
Materials:
-
Recombinant human GCPII enzyme
-
Fluorescently labeled probe (e.g., a urea-based inhibitor conjugated to a fluorophore like Bodipy TMR)
-
Test compounds
-
Assay buffer: 100 mM Tris-HCl, pH 7.4, containing 50 mM NaCl
-
384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare dilutions of test compounds in the assay buffer.
-
In a 384-well plate, add the fluorescent probe (final concentration 5 nM) and the GCPII enzyme (final concentration 50 nM) to each well.
-
Add the test compounds to the wells.
-
Incubate the plate for 20 minutes at room temperature.
-
Measure the fluorescence polarization using a plate reader.
-
A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the test compound, signifying inhibition.
-
Compounds showing significant inhibition can be further characterized using the radioenzymatic assay to determine their Kᵢ values.[10]
Signaling Pathways and Experimental Workflows
Understanding the signaling context of GCPII is essential for interpreting the effects of its inhibitors. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
GCPII-Mediated Glutamate Signaling in Neurological Disorders
In the central nervous system, GCPII is primarily located on astrocytes and hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[11] Inhibition of GCPII can be neuroprotective by reducing glutamate excitotoxicity and increasing the concentration of NAAG, which is an agonist at the metabotropic glutamate receptor 3 (mGluR3).[11]
Caption: GCPII signaling in the central nervous system.
GCPII Signaling in Prostate Cancer
In prostate cancer, GCPII (PSMA) is highly overexpressed. The hydrolysis of substrates by GCPII can lead to increased glutamate levels in the tumor microenvironment, which in turn can activate metabotropic glutamate receptors (mGluRs) on cancer cells. This activation can trigger downstream signaling pathways, such as PI3K/AKT and MAPK/ERK, promoting cell survival, proliferation, and invasion.[7]
Caption: GCPII signaling pathway in prostate cancer.
Experimental Workflow for GCPII Inhibitor Evaluation
The following diagram illustrates a typical workflow for the discovery and characterization of novel GCPII inhibitors.
Caption: Workflow for GCPII inhibitor discovery.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Glutamate carboxypeptidase II in diagnosis and treatment of neurologic disorders and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. This compound | GCPII/PSMA inhibitor | Prostate cancer | TargetMol [targetmol.com]
- 5. Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How a Medicinal Chemistry Project Changed the Way Prostate Cancer is Diagnosed and Treated - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a high-throughput fluorescence polarization assay to identify novel ligands of glutamate carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for GCPII-IN-1 TFA in Glutamate Carboxypeptidase II Inhibition
For researchers investigating the roles of Glutamate Carboxypeptidase II (GCPII) in neurological disorders and cancer, selecting the appropriate inhibitor is critical. While GCPII-IN-1 TFA is a potent tool, its trifluoroacetic acid (TFA) salt formulation can introduce experimental variability. This guide provides an objective comparison of viable alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable inhibitor for your research needs.
The Challenge with TFA Salts
This compound is a urea-based competitive inhibitor of GCPII, also known as Prostate-Specific Membrane Antigen (PSMA), with a Ki of 44.3 nM.[1] It effectively blocks the hydrolysis of N-acetyl-aspartyl-glutamate (NAAG) to glutamate.[1] However, the trifluoroacetic acid (TFA) counterion, often a remnant from purification processes, can be biologically active. Studies have shown that TFA salts can inhibit or, in some cases, promote cell proliferation, and may even elicit antibody responses, potentially confounding experimental outcomes.[2][3] This necessitates a careful consideration of alternative inhibitors.
Major Classes of GCPII Inhibitors
Several classes of GCPII inhibitors have been developed, each with distinct chemical scaffolds and properties. The primary alternatives to the urea-based scaffold of GCPII-IN-1 include phosphonate-, thiol-, and hydroxamate-based compounds.
-
Phosphonate-Based Inhibitors: This class features a phosphonate group to chelate the active site zinc ions.[4][5] The first highly potent and selective GCPII inhibitor, 2-PMPA , belongs to this class and is characterized by its exceptional potency.[4]
-
Thiol-Based Inhibitors: These compounds utilize a thiol group for zinc binding.[4][5] A key advantage of this class is demonstrated by 2-MPPA , the only GCPII inhibitor to have advanced to clinical trials, which exhibits good oral bioavailability.[4][6]
-
Urea-Based Inhibitors: This class, which includes GCPII-IN-1, is based on NAAG-like analogs.[4] Compounds like ZJ-43 are potent but often share the limitation of poor oral bioavailability and brain penetration.[4]
-
Other Scaffolds: Research continues to yield novel inhibitors. For instance, high-throughput screening has identified compounds like Cefsulodin (competitive) and Amaranth (non-competitive) as potential starting points for new inhibitor design.[7]
Quantitative Comparison of GCPII Inhibitors
The following table summarizes the key quantitative metrics for prominent GCPII inhibitors, allowing for a direct comparison of their performance.
| Inhibitor | Class | Potency (IC50 / Ki) | Mechanism of Action | Key Characteristics |
| GCPII-IN-1 | Urea-based | Ki: 44.3 nM | Competitive[1] | Potent inhibitor scaffold; often supplied as a TFA salt. |
| 2-PMPA | Phosphonate | IC50: 0.3 nM[4] | Competitive[4] | First potent and selective inhibitor; poor oral bioavailability.[4][8] |
| 2-MPPA | Thiol-based | IC50: 90 nM[4] | Competitive | Orally bioavailable; advanced to clinical trials.[4][6] |
| ZJ-43 | Urea-based | Low nanomolar Ki[4] | Competitive | Efficacious in animal models; poor oral bioavailability and brain penetration.[4] |
| Cefsulodin | Cephalosporin | IC50: ~4 µM | Competitive[7] | Novel scaffold; demonstrated brain penetration.[7] |
| Amaranth | Azo dye | IC50: ~25 µM | Non-competitive[7] | Binds to an allosteric site; novel mechanism.[7] |
Experimental Protocols & Visualizations
GCPII Signaling Pathway
GCPII is a membrane-bound metalloenzyme that plays a crucial role in neurotransmission by hydrolyzing NAAG into N-acetyl-aspartate (NAA) and glutamate.[5][9] Inhibiting GCPII prevents this conversion, leading to two key effects: 1) a reduction in synaptic glutamate levels, which can be excitotoxic, and 2) an increase in NAAG, which acts as an agonist at the metabotropic glutamate receptor 3 (mGluR3), a receptor involved in neuroprotection.[5][9][10]
Caption: The GCPII signaling pathway and the dual mechanism of its inhibition.
Standard Experimental Workflow for Inhibitor Evaluation
The process of identifying and characterizing a novel GCPII inhibitor follows a structured workflow, from initial high-throughput screening to detailed kinetic analysis and in vivo validation.
Caption: A typical experimental workflow for GCPII inhibitor discovery and validation.
Detailed Experimental Protocol: GCPII Enzymatic Activity Assay
This protocol describes a standard method for determining the inhibitory potency (IC50) of a compound against GCPII using a radioenzymatic assay.
Objective: To measure the concentration of a test compound required to inhibit 50% of GCPII enzymatic activity.
Materials:
-
Recombinant human GCPII enzyme.
-
[3H]-NAAG (radiolabeled substrate).
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4) with 150 mM NaCl.
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1% to avoid affecting enzyme activity.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay Buffer.
-
Test compound at various concentrations (or vehicle for control wells).
-
Recombinant GCPII enzyme (e.g., final concentration of 40 pM).[10]
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, [3H]-NAAG (e.g., final concentration of 30 nM).[10]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The time should be within the linear range of the reaction, where product formation is proportional to time.
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., formic acid) or by using an alternative method such as solid-phase extraction to separate the product ([3H]-glutamate) from the substrate ([3H]-NAAG).
-
Quantification: Transfer the reaction mixture (containing the separated [3H]-glutamate) to scintillation vials with scintillation fluid.
-
Data Analysis: Measure the radioactivity using a liquid scintillation counter. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The selection of a GCPII inhibitor requires careful consideration of not only its potency but also its chemical scaffold, salt form, and pharmacokinetic properties. While GCPII-IN-1 is a potent urea-based inhibitor, the potential for its TFA salt to interfere with biological assays makes alternatives like the phosphonate-based 2-PMPA and the orally bioavailable thiol-based 2-MPPA highly attractive for in vitro and in vivo research, respectively. By understanding the distinct characteristics of each inhibitor class and employing rigorous experimental protocols, researchers can generate more reliable and translatable data in the pursuit of novel therapeutics targeting GCPII.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Johns Hopkins Drug Discovery - Project - Glutamate Carboxypeptidase II [drugdiscovery.jhu.edu]
- 9. embopress.org [embopress.org]
- 10. Glutamate carboxypeptidase II is not an amyloid peptide-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Gcpii-IN-1 TFA: Unveiling Ki and IC50 Determination Methods
For researchers and professionals in drug development, understanding the inhibitory potency of compounds is paramount. This guide provides a comprehensive comparison of Gcpii-IN-1 TFA, a potent inhibitor of Glutamate Carboxypeptidase II (GCPII), with other notable alternatives. We delve into the critical parameters of Ki and IC50, offering detailed experimental protocols for their determination and presenting supporting data in a clear, comparative format.
Understanding GCPII and Its Inhibition
Glutamate Carboxypeptidase II (GCPII), also known as N-acetyl-L-aspartyl-L-glutamate peptidase I (NAALADase), is a key enzyme in the nervous system. It hydrolyzes the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][2] Dysregulation of glutamate levels is implicated in various neurological disorders, making GCPII a significant therapeutic target.[3][4] Inhibitors of GCPII, such as this compound, are being actively investigated for their potential in treating conditions like neuropathic pain, stroke, and certain cancers.
Comparative Analysis of GCPII Inhibitors
The efficacy of a GCPII inhibitor is quantified by its IC50 and Ki values. The IC50 represents the concentration of an inhibitor required to reduce the enzyme's activity by half, while the Ki is the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. A lower value for both parameters signifies a more potent inhibitor.
Here is a comparison of 2-PMPA with other known GCPII inhibitors:
| Inhibitor | Ki (nM) | IC50 (nM) | Notes |
| 2-PMPA | 0.2 - 0.3[2][5] | 0.1 - 300[6][7][8] | A highly potent and selective inhibitor, widely used as a research tool.[5] |
| 2-MPPA | - | 60 - 90[5][9] | An orally active inhibitor with modest brain penetrance.[5] |
| GPI-18431 | - | 30[6] | A derivative of 2-PMPA.[6] |
| ZJ-43 | 0.8[10] | - | A urea-based inhibitor.[10] |
| DCIBzL | 0.01[10] | - | One of the most potent urea-based GCPII inhibitors.[10] |
| Phosphate | - | 10,000 (10 µM)[6] | A weak inhibitor of GCPII.[6] |
Experimental Protocols
Accurate determination of Ki and IC50 values is crucial for the characterization of any enzyme inhibitor. Below are detailed methodologies for these key experiments.
IC50 Determination Protocol
The half-maximal inhibitory concentration (IC50) is determined by measuring the enzymatic activity of GCPII at various concentrations of the inhibitor.
Materials:
-
Recombinant human GCPII enzyme
-
Substrate: N-acetylaspartylglutamate (NAAG)
-
Inhibitor (e.g., this compound or 2-PMPA) at a range of concentrations
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Detection reagent (e.g., a glutamate detection kit)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant GCPII to a final concentration that yields a robust and linear reaction rate over the desired time course.
-
Inhibitor Dilution: Prepare a serial dilution of the inhibitor in the assay buffer.
-
Reaction Mixture: In a microplate, add the assay buffer, the GCPII enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a set period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for binding.
-
Initiate Reaction: Add the substrate (NAAG) to all wells to start the enzymatic reaction. The concentration of NAAG should be kept constant and is often set at or near its Michaelis-Menten constant (Km), which for NAAG is approximately 130 nM to 1.2 µM.[1][2]
-
Incubation: Incubate the reaction mixture for a specific time, ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction and measure the amount of product (glutamate) formed using a suitable detection method.
-
Data Analysis: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Ki Determination Protocol
The inhibition constant (Ki) provides a more absolute measure of inhibitor potency. For competitive inhibitors, it can be calculated from the IC50 value using the Cheng-Prusoff equation, or determined graphically through methods like the Dixon plot.
1. Calculation from IC50 (Cheng-Prusoff Equation):
For a competitive inhibitor, the Ki can be calculated from the IC50 value if the Michaelis-Menten constant (Km) of the substrate and the substrate concentration used in the IC50 experiment are known.
Equation: Ki = IC50 / (1 + ([S] / Km))
Where:
-
[S] is the concentration of the substrate (NAAG) used in the IC50 assay.
-
Km is the Michaelis-Menten constant of NAAG for GCPII.
2. Graphical Determination (Dixon Plot):
This method involves measuring the initial reaction velocity at various inhibitor concentrations for at least two different fixed substrate concentrations.
Procedure:
-
Follow the general procedure for the IC50 assay.
-
Perform the assay at a fixed, low concentration of the substrate (NAAG) while varying the inhibitor concentration.
-
Repeat the experiment with at least one other fixed, higher concentration of the substrate.
-
Data Analysis: Plot the reciprocal of the reaction velocity (1/V) against the inhibitor concentration ([I]) for each substrate concentration. For a competitive inhibitor, the lines will intersect at a point where the x-coordinate is equal to -Ki.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: GCPII enzymatic reaction and competitive inhibition.
Caption: Workflow for IC50 determination of a GCPII inhibitor.
Caption: Relationship between Ki, IC50, and Km via the Cheng-Prusoff equation.
References
- 1. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. US20190352255A1 - Novel prodrug compositions and utility of hydroxamate-based gcpii inhibitors - Google Patents [patents.google.com]
- 4. Inhibition of brain glutamate carboxypeptidase II (GCPII) to enhance cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-PMPA | Carboxypeptidase | TargetMol [targetmol.com]
- 8. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamate carboxypeptidase II is not an amyloid peptide-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioisosterism of Urea-Based GCPII Inhibitors: Synthesis and Structure-Activity Relationships Studies - PMC [pmc.ncbi.nlm.nih.gov]
Confirming In Vivo Target Engagement of GCPII-IN-1 TFA: A Comparative Guide
For researchers and drug development professionals, confirming that a therapeutic agent reaches and interacts with its intended target within a living organism is a critical step in the preclinical and clinical development pipeline. This guide provides a comparative overview of established and emerging methodologies for confirming the in vivo target engagement of GCPII-IN-1 TFA, a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA).
This compound competitively inhibits the enzymatic activity of GCPII, preventing the hydrolysis of N-acetyl-aspartyl-glutamate (NAAG) into N-acetyl-aspartate and glutamate.[1] Effective target engagement in vivo will therefore lead to measurable downstream biochemical changes and can be directly assessed using various techniques. This guide will compare three primary approaches: Biomarker Analysis, Radioligand-Based Imaging, and advanced proteomic techniques.
Comparison of In Vivo Target Engagement Methodologies
The selection of an appropriate method for confirming in vivo target engagement depends on various factors, including the desired sensitivity, spatial resolution, translatability to clinical studies, and the availability of specific reagents and instrumentation. The following table summarizes and compares key aspects of different approaches.
| Method | Principle | Advantages | Disadvantages | Primary Readout | Translational Potential |
| Biomarker Analysis (NAAG Levels) | Measures the accumulation of the substrate (NAAG) in biological fluids or tissues following GCPII inhibition. | Relatively non-invasive (for CSF/plasma), reflects functional enzymatic inhibition, quantifiable via LC-MS. | Indirect measure of target binding, NAAG levels can be influenced by other factors, requires sensitive analytical methods. | Fold-change in NAAG concentration. | High (NAAG can be measured in human CSF and plasma). |
| Radioligand-Based Imaging (PET/SPECT) | Utilizes radiolabeled ligands that bind to GCPII, allowing for non-invasive visualization and quantification of target occupancy by the inhibitor. | Non-invasive, whole-body imaging, provides spatial distribution of the target, highly translatable to clinical studies. | Requires synthesis of radiolabeled compounds, specialized imaging facilities, exposure to radiation. | Standardized Uptake Value (SUV), tumor-to-background ratio. | Very High (e.g., [18F]DCFPyL PET is used clinically). |
| Quantitative Autoradiography | Ex vivo technique that uses a radioligand to quantify the density of target receptors in tissue sections from treated and untreated animals. | High spatial resolution, allows for detailed regional analysis of target engagement. | Invasive (ex vivo), not a real-time measurement, requires handling of radioactive materials. | Specific binding (fmol/mg tissue). | Low (primarily a preclinical tool). |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of the target protein upon ligand binding in tissue samples. | Label-free, can be performed on tissue lysates, reflects direct physical interaction. | Can be technically challenging, may not be suitable for all targets, throughput can be a limitation. | Change in protein melting temperature (ΔTm). | Moderate (can be applied to patient-derived tissues). |
| Competitive Activity-Based Protein Profiling (ABPP) | Uses activity-based probes that covalently bind to the active site of the enzyme. Competition with an inhibitor reduces probe labeling, which can be quantified. | Directly measures the activity of the target enzyme in a complex biological sample. | Requires the development of a suitable activity-based probe for the target, can be complex to implement in vivo. | Reduction in probe labeling intensity. | Moderate (primarily a preclinical research tool). |
Experimental Protocols
Biomarker Analysis: Measurement of NAAG Levels in Cerebrospinal Fluid (CSF)
This protocol describes the measurement of the direct substrate of GCPII, N-acetyl-aspartyl-glutamate (NAAG), in the cerebrospinal fluid (CSF) of a mouse model following administration of a GCPII inhibitor. An increase in NAAG levels is a direct pharmacodynamic marker of target engagement.
Experimental Workflow:
Caption: Workflow for NAAG biomarker analysis.
Methodology:
-
Animal Dosing: Male C57BL/6 mice are administered this compound (or a similar potent inhibitor like 2-PMPA) or vehicle control via intraperitoneal (i.p.) injection.[2]
-
CSF Collection: At a specified time point post-injection (e.g., 1 hour), mice are anesthetized. CSF is collected from the cisterna magna using a glass capillary tube.[3][4] A typical yield is 5-10 µL per mouse.[4]
-
Sample Preparation: Collected CSF is centrifuged to remove any cellular debris. Proteins are precipitated by adding a threefold volume of cold acetonitrile. After further centrifugation, the supernatant is collected and dried.
-
LC-MS/MS Analysis: The dried extract is reconstituted in an appropriate mobile phase and injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the quantification of NAAG. A stable isotope-labeled internal standard is used for accurate quantification.
Expected Data: A significant, dose-dependent increase in CSF NAAG levels is expected in the inhibitor-treated group compared to the vehicle group. Studies with GCPII-deficient mice, which mimic complete inhibition, have shown a 92- to 175-fold increase in CSF NAAG levels.[5]
Radioligand-Based Imaging: [18F]DCFPyL PET/CT Imaging
Positron Emission Tomography (PET) with a radiolabeled GCPII inhibitor allows for non-invasive, whole-body imaging of target engagement. [18F]DCFPyL is a clinically approved PET tracer for imaging PSMA expression.[6] In a preclinical setting, it can be used to demonstrate target occupancy by a non-radiolabeled inhibitor like this compound.
Experimental Workflow:
Caption: Workflow for PET imaging of target engagement.
Methodology:
-
Animal Model: Mice bearing xenograft tumors expressing GCPII (e.g., LNCaP or PC3-PIP cells) are used.
-
Baseline Scan: A baseline PET/CT scan is performed following intravenous (i.v.) injection of [18F]DCFPyL (e.g., ~1.9 MBq/mouse).[7]
-
Inhibitor Administration: After the baseline scan, a saturating dose of this compound is administered to the animals.
-
Post-treatment Scan: A second PET/CT scan is performed after a subsequent injection of [18F]DCFPyL.
-
Image Analysis: Regions of interest (ROIs) are drawn around the tumors and other relevant organs (e.g., kidneys, salivary glands) to quantify the tracer uptake, typically expressed as the Standardized Uptake Value (SUV). A significant reduction in the SUV in the post-treatment scan compared to the baseline scan indicates target engagement by this compound. Co-injection of a known GCPII inhibitor like 2-PMPA has been shown to significantly inhibit the uptake of PSMA-targeted radiotracers in tumors.[8]
Signaling Pathway and Target Interaction
This compound acts at a key enzymatic step in glutamate metabolism. By inhibiting GCPII, it prevents the cleavage of NAAG, leading to an accumulation of NAAG and a reduction in the production of glutamate from this specific source. This has downstream effects on glutamatergic neurotransmission, as NAAG is an agonist at the metabotropic glutamate receptor 3 (mGluR3), which can have neuroprotective effects.
Caption: GCPII inhibition by this compound.
Conclusion
Confirming the in vivo target engagement of this compound is achievable through a variety of robust methodologies. The choice of method will be dictated by the specific research question and available resources. For a direct functional readout of enzymatic inhibition with high translational potential, biomarker analysis of NAAG levels in CSF or plasma is a strong option. For non-invasive, whole-body visualization of target occupancy, PET imaging with a radiolabeled ligand is the gold standard and is directly translatable to clinical studies. Proteomic methods like CETSA and competitive ABPP offer powerful, label-free alternatives for preclinical research to confirm direct physical interaction and target activity, respectively. By employing these techniques, researchers can confidently establish the in vivo efficacy of this compound and accelerate its development as a potential therapeutic agent.
References
- 1. Parallel Metabolomics and Lipidomics of a PSMA/GCPII Deficient Mouse Model Reveal Alteration of NAAG Levels and Brain Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-PMPA | Carboxypeptidase | TargetMol [targetmol.com]
- 3. A protocol for collection and infusion of cerebrospinal fluid in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Technique for Serial Collection of Cerebrospinal Fluid from the Cisterna Magna in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. In vitro and in vivo comparative study of a novel 68Ga-labeled PSMA-targeted inhibitor and 68Ga-PSMA-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Gcpii-IN-1 TFA
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Gcpii-IN-1 TFA. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Compound Identification and Properties:
| Property | Value |
| Chemical Name | Gcpii-IN-1 trifluoroacetate |
| CAS Number | 1269794-89-9 |
| Molecular Formula | C₁₄H₂₂F₃N₃O₉ |
| Molecular Weight | 433.33 g/mol |
Hazard Assessment and Safety Precautions
While some safety data sheets (SDS) for this compound may classify it as non-hazardous, the trifluoroacetic acid (TFA) salt component presents significant potential hazards. Trifluoroacetic acid is corrosive and can cause severe skin burns, eye damage, and respiratory irritation. Therefore, it is imperative to handle this compound with the assumption that it carries the hazards associated with TFA salts.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is mandatory to minimize exposure risk.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for handling small quantities. For larger volumes or prolonged handling, heavy-duty gloves such as butyl rubber or Viton are recommended. Always change gloves immediately upon contact with the substance.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. A face shield should be worn when handling larger quantities (>100 mL).[2] |
| Skin and Body Protection | Laboratory coat | Fully buttoned with cuffs tucked into gloves. |
| Long pants and closed-toe shoes | To prevent skin exposure. | |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | If work outside a fume hood is unavoidable, a respiratory protection analysis should be performed to determine the appropriate respirator.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Engineering Controls:
-
All work with this compound, including weighing and solution preparation, must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1][4]
2. Preparation and Handling:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]
-
Minimize the quantities of this compound used in any single experiment.
-
Avoid the generation of dust when handling the solid form.
-
When preparing solutions, always add the solid to the solvent. If diluting an acidic solution, always add acid to water, never the other way around.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.[4][5]
-
Keep the container tightly sealed to prevent moisture absorption, as the compound may be hygroscopic.[4][6]
-
Ensure the storage container is clearly labeled with the chemical name and associated hazards.
Emergency Procedures:
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills within a fume hood, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for disposal. For larger spills, evacuate the area and contact emergency services. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound waste should be treated as hazardous chemical waste due to the trifluoroacetic acid component.
-
Container Management: Do not dispose of empty containers in regular trash. Rinse the container three times with a suitable solvent, collecting the rinsate as hazardous waste.
-
Waste Segregation: Store this compound waste in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound from preparation to disposal.
Logical Relationship of Safety Controls
Caption: A diagram illustrating the hierarchy of safety controls, from most to least effective, for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
